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  • Product: 3-(Benzoylamino)-4-methylbenzoic acid
  • CAS: 401828-76-0

Core Science & Biosynthesis

Foundational

3-(Benzoylamino)-4-methylbenzoic acid CAS 401828-76-0 properties

The following technical guide is structured to serve as a definitive reference for researchers utilizing 3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0) . It moves beyond basic catalog data to provide actionable...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing 3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0) . It moves beyond basic catalog data to provide actionable synthesis protocols, analytical standards, and rational drug design applications.

CAS: 401828-76-0 | Role: Pharmacophore Scaffold & Intermediate

Executive Summary

3-(Benzoylamino)-4-methylbenzoic acid is a functionalized benzoic acid derivative primarily utilized as a structural scaffold in the development of Type II Kinase Inhibitors and GPCR antagonists . Its core structure—a toluene ring substituted with a carboxylic acid and a benzamide moiety—mimics the "hinge-binding" or "allosteric linker" domains found in blockbuster therapeutics like Nilotinib and Imatinib .

This guide provides a validated synthetic workflow, analytical characterization methods, and a mechanistic breakdown of its utility in structure-activity relationship (SAR) studies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Identity & Constants
PropertyValue
IUPAC Name 3-benzamido-4-methylbenzoic acid
CAS Registry 401828-76-0
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Methanol (Moderate), Water (Low/Insoluble)
pKa (Calc.) ~4.2 (Carboxylic acid), ~13.5 (Amide N-H)
LogP (Calc.) 3.5 (Lipophilic)
Structural Significance

The molecule features two critical vectors for medicinal chemistry:

  • C1-Carboxyl Group: Acts as a polar anchor, suitable for esterification (prodrug design) or salt formation to improve solubility.

  • C3-Benzamide Linker: A rigid spacer that often participates in hydrogen bonding with the Glu/Lys pairs in kinase active sites or allosteric pockets of GPCRs.

Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize CAS 401828-76-0 via N-acylation of 3-amino-4-methylbenzoic acid. Scale: 10 mmol (Laboratory Scale).

Reaction Scheme (Graphviz Visualization)

SynthesisPathway SM1 3-Amino-4-methylbenzoic acid (CAS 2458-12-0) Product 3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0) SM1->Product Nucleophilic Acyl Substitution SM2 Benzoyl Chloride (CAS 98-88-4) SM2->Product Reagents Base (Pyridine or Et3N) Solvent (DCM or THF) Reagents->Product

Figure 1: Synthetic pathway via Schotten-Baumann or anhydrous acylation conditions.

Step-by-Step Protocol

This protocol uses anhydrous conditions to prevent hydrolysis of the benzoyl chloride, ensuring higher yields than aqueous Schotten-Baumann methods.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.51 g, 10 mmol)

  • Benzoyl chloride (1.40 g, 1.16 mL, 10 mmol)

  • Triethylamine (Et₃N) (2.02 g, 2.8 mL, 20 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid and Et₃N in anhydrous DCM . Stir at room temperature until fully dissolved.

    • Note: If solubility is poor, switch solvent to THF (Tetrahydrofuran).

  • Acylation: Cool the solution to 0°C using an ice bath. Add benzoyl chloride dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Quench the reaction with 1M HCl (20 mL). The product may precipitate or remain in the organic layer depending on pH.

  • Workup:

    • If precipitate forms: Filter the solid, wash with water and cold DCM.

    • If soluble: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield the pure product.

Yield Expectation: 75–85%.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1H-NMR (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
13.0Broad Singlet1H-COOH (Carboxylic Acid)
10.2Singlet1H-NH-CO- (Amide Proton)
7.9–8.0Doublet/Multiplet2HBenzoyl Ortho-protons
7.8Singlet1HC2-H (Benzoic acid ring)
7.7Doublet1HC6-H (Benzoic acid ring)
7.5–7.6Multiplet3HBenzoyl Meta/Para-protons
7.4Doublet1HC5-H (Benzoic acid ring)
2.3Singlet3H-CH₃ (Methyl group)
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expected ~8.5 min (varies by system).

Applications in Drug Discovery[1][5][7][10]

Kinase Inhibitor Scaffold (Type II)

This compound is a structural analog of the "tail" region of Nilotinib (Tasigna). In Type II kinase inhibitors, the amide bond functions as a critical hydrogen bond donor/acceptor pair that interacts with the conserved Glu/Lys residues in the kinase hinge region or the DFG-out allosteric pocket.

Mechanism of Action (Hypothetical):

  • The 4-methyl group provides hydrophobic packing against the "Gatekeeper" residue (e.g., Threonine T315 in ABL kinase).

  • The Benzamide moiety locks the molecule in a planar conformation, facilitating entry into the hydrophobic back pocket.

GPCR Antagonism (P2Y14)

Recent studies indicate that benzoic acid derivatives with sulfonamide or amide linkers at the 3-position show antagonism toward the P2Y14 receptor , a target for acute lung injury and inflammation [1].[1] CAS 401828-76-0 serves as a simplified lead compound for generating structure-activity relationship (SAR) libraries.

Rational Design Workflow (Graphviz)

DrugDesign Scaffold CAS 401828-76-0 (Scaffold) Mod1 Modification A: Esterification of COOH (Prodrug/Solubility) Scaffold->Mod1 Mod2 Modification B: Substitution on Benzoyl Ring (Potency/Selectivity) Scaffold->Mod2 Target2 Target: GPCR Allosteric Site (e.g., P2Y14) Mod1->Target2 Optimized PK Target1 Target: Kinase DFG-Pocket (e.g., BCR-ABL) Mod2->Target1 Specific Binding

Figure 2: Strategic modification of CAS 401828-76-0 for targeted pharmacology.

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, its structural analogs (benzoic acid derivatives) dictate the following precautions:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (Room Temp). Keep container tightly closed.

References

  • Yao, Y., et al. (2025).[1] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury." European Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2][3] "Compound Summary: 3-(Benzoylamino)-4-methylbenzoic acid." National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[3] "Safety Data Sheet: Benzoic Acid Derivatives." Merck KGaA. Link

  • Bide Pharmatech. (2025). "Product Analysis: CAS 401828-76-0." Bide Pharm. Link

Sources

Exploratory

Structural and Pharmacological Divergence: A Technical Guide to 3-Amino-4-methylbenzoic Acid and its 3-Benzamido Derivatives

The transition from a raw synthetic building block to a highly specific pharmacological agent is a foundational concept in rational drug design. This whitepaper provides an in-depth technical analysis of the structural,...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from a raw synthetic building block to a highly specific pharmacological agent is a foundational concept in rational drug design. This whitepaper provides an in-depth technical analysis of the structural, physicochemical, and mechanistic differences between 3-amino-4-methylbenzoic acid (3-AMBA) and its elaborated 3-benzamido derivatives . By examining the causality behind this specific chemical transformation, drug development professionals can better understand its critical role in targeted therapies, particularly in the design of Type II kinase inhibitors.

Chemical Profiling & Structural Divergence

3-Amino-4-methylbenzoic acid (3-AMBA) is a small, polar, and amphoteric organic intermediate. Featuring both a primary amine and a carboxylic acid, it serves as a highly versatile anchor for peptide synthesis and medicinal chemistry[1]. In the context of drug development, it is most notably recognized as a precursor (and potential impurity) in the synthesis of targeted therapies like Nilotinib.

Conversely, 3-benzamido derivatives are formed when the primary amine of the 3-AMBA scaffold is acylated with a benzoyl moiety. This transformation fundamentally alters the molecule's physicochemical profile. The introduction of the benzamido group increases steric bulk, significantly raises lipophilicity, and replaces the basic primary amine with a rigid, neutral amide bond capable of highly directional hydrogen bonding.

Quantitative Data Comparison

The following table summarizes the physicochemical shift that occurs during the transition from the precursor to a standard benzamido derivative:

Property3-Amino-4-methylbenzoic acid (3-AMBA)3-Benzamido-4-methylbenzoic acid
CAS Number 2458-12-0401828-76-0
Molecular Weight 151.16 g/mol 255.27 g/mol
LogP (Lipophilicity) 0.3 (XLogP3)~2.8 (Estimated)
H-Bond Donors 2 (-NH₂, -COOH)2 (-NH, -COOH)
H-Bond Acceptors 34
Pharmacological Role Synthetic Precursor / Building BlockAdvanced Pharmacophore / Target Binder
Mechanistic Role in Rational Drug Design

The conversion of a simple aniline into a benzamido derivative is not merely a synthetic exercise; it is a deliberate structural elaboration designed to engage specific protein conformations.

The Type II Kinase Inhibitor Paradigm: Most traditional (Type I) kinase inhibitors target the active conformation of the kinase, binding directly to the ATP hinge region. However, Type II inhibitors are designed to target the inactive conformation, exploiting a hydrophobic pocket that opens up during a conformational rearrangement known as the "DFG-out" shift (where the Asp-Phe-Gly motif flips outward)[2].

The 3-benzamido moiety is a privileged pharmacophore for stabilizing this DFG-out state:

  • The Amide Network: The amide bond of the benzamido group acts as a dual hydrogen-bond participant. The amide -NH donates a hydrogen bond to the side chain of a highly conserved glutamate residue in the kinase's αC-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone -NH of the DFG aspartate[2].

  • The Hydrophobic Tail: The phenyl ring of the benzamido group projects deep into the allosteric lipophilic pocket exposed by the DFG-out conformation, providing massive gains in binding affinity and kinase selectivity[2].

The primary amine of 3-AMBA is entirely incapable of facilitating this complex binding geometry, necessitating its conversion into a benzamido derivative.

Logical Workflow & Binding Topology

The diagram below illustrates the rational design workflow, demonstrating how the synthetic acylation of 3-AMBA directly translates to target engagement within the kinase allosteric site.

G cluster_0 Synthetic Transformation cluster_1 Target Engagement (Type II Kinase) A 3-Amino-4-methylbenzoic acid (Precursor) B Amide Coupling (HATU, DIPEA, DMF) A->B Benzoylation C 3-Benzamido Derivative (Pharmacophore) B->C Structural Elaboration D DFG-out Conformation (Inactive Kinase) C->D Binding Affinity E Hinge Region Binding (Core Scaffold) D->E H-Bonding F Allosteric Pocket (Benzamido Tail) D->F Hydrophobic Interaction

Logical workflow from 3-AMBA precursor to 3-benzamido pharmacophore and kinase binding topology.

Experimental Workflows & Self-Validating Protocols

To successfully transition from 3-AMBA to a biologically active 3-benzamido derivative, precise synthetic and analytical protocols must be employed.

Protocol 1: HATU-Mediated Synthesis of 3-Benzamido Derivatives

Objective: Efficiently couple a substituted benzoic acid to the slightly deactivated aniline of 3-AMBA.

  • Activation: Dissolve the target benzoic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over standard EDC/HOBt because it forms a highly reactive OAT ester, which is necessary to overcome the steric hindrance and slight electronic deactivation of the 3-amino group caused by the meta-carboxylic acid. DIPEA serves as a non-nucleophilic base to deprotonate the acid without competing for the electrophile.

  • Coupling: Add 3-AMBA (1.1 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Self-Validation (In-Process Control): Extract a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the 3-AMBA peak (m/z 152 [M+H]⁺) and the emergence of the target benzamido mass validates reaction completion, preventing premature workup and yield loss.

  • Isolation: Quench the main reaction with water to precipitate the highly lipophilic 3-benzamido derivative. Filter, wash with cold water, and dry under vacuum.

Protocol 2: TR-FRET Kinase Binding Assay

Objective: Validate the binding affinity (Kd) of the synthesized 3-benzamido derivative to the target kinase.

  • Reagent Preparation: Prepare a 3X solution of the His-tagged kinase domain in assay buffer (HEPES, MgCl₂, EGTA, DTT, 0.01% Tween-20).

    • Causality: The inclusion of Tween-20 is critical; it prevents the highly lipophilic benzamido derivative from non-specifically adhering to the microplate walls, which would artificially lower the apparent concentration and skew the IC50.

  • Compound Titration: Dispense the 3-benzamido derivative in a 12-point serial dilution in DMSO, transferring it to a 384-well assay plate. Ensure final DMSO concentration remains <1% to prevent solvent-induced kinase denaturation.

  • Detection Addition: Add a fluorescently labeled kinase tracer and a Europium-labeled anti-His antibody.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read on a microplate reader using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) settings (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Causality: TR-FRET utilizes a 50–100 µs measurement delay. This time-resolved approach allows short-lived compound autofluorescence (common in extended aromatic systems like benzamides) to decay before signal detection, ensuring trustworthy, artifact-free binding data.

  • Self-Validation: Calculate the Z'-factor using positive (known Type II inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness.

Pharmacological & ADME Implications

The structural shift from 3-AMBA to a 3-benzamido derivative carries profound implications for Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Permeability vs. Solubility: The increased LogP of the benzamido derivative drastically improves passive membrane permeability, allowing the drug to reach intracellular kinase targets. However, this comes at the cost of aqueous solubility, often requiring formulation strategies such as hydrochloride or mesylate salt formation (e.g., Nilotinib hydrochloride) to ensure oral bioavailability.

  • Metabolic Stability: The primary amine of 3-AMBA is susceptible to rapid oxidation and phase II conjugation (N-acetylation). Conversion to a benzamide masks this reactive center. While the amide bond is generally stable against plasma esterases, the extended lipophilic tail may become a substrate for hepatic CYP450 enzymes, necessitating careful optimization of the phenyl ring substituents (e.g., adding fluorine or trifluoromethyl groups) to block metabolic soft spots.

References
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Foundational

In-Depth Technical Guide: Solubility Thermodynamics and Analytical Profiling of 3-(Benzoylamino)-4-methylbenzoic acid in DMSO and Methanol

Executive Summary The compound 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0)[1] is a highly functionalized aromatic molecule. Structurally, benzoylamino-substituted benzoic acids serve as critical hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0)[1] is a highly functionalized aromatic molecule. Structurally, benzoylamino-substituted benzoic acids serve as critical hydrophobic scaffolds and capping groups in modern drug discovery, notably in the design of histone deacetylase (HDAC) inhibitors[2]. A primary bottleneck in the preclinical evaluation of such rigid, aromatic molecules is their notoriously poor aqueous solubility. Consequently, organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) are indispensable for in vitro biological assays, stock solution preparation, and early-stage formulation.

This whitepaper provides a rigorous physicochemical analysis of the solvation thermodynamics of 3-(Benzoylamino)-4-methylbenzoic acid, coupled with a self-validating experimental protocol for quantifying its solubility.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility profile of 3-(Benzoylamino)-4-methylbenzoic acid, we must first deconstruct its functional groups and the resulting crystal lattice energy:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). In the solid state, it forms highly stable intermolecular dimers.

  • Benzoylamino Group (-NH-CO-Ph): A rigid, planar amide linkage that forms extensive intermolecular amide-amide hydrogen bond networks.

  • Methyl Group & Aromatic Rings: Drive strong hydrophobic packing and

    
     stacking interactions, significantly increasing the energetic cost of dissolution.
    
The Solvation Mechanism in DMSO

DMSO is a polar aprotic solvent (Dielectric constant


). While it lacks a hydrogen bond donor, its highly polarized 

bond acts as a dominant hydrogen bond acceptor.
  • Causality of High Solubility: DMSO competitively disrupts both the carboxylic acid dimers and the amide-amide networks of the solute. Advanced neutron diffraction studies on amide-DMSO solutions reveal that DMSO perfectly mimics the natural solvation shells of amides, leading to near-ideal mixing and exceptionally high solubility[3].

The Solvation Mechanism in Methanol

Methanol is a polar protic solvent (Dielectric constant


). It possesses both HBD and HBA capabilities via its 

group.
  • Causality of Moderate Solubility: While methanol can form hydrogen bonds with the solute's amide and acid groups, methanol molecules strongly self-associate into extensive hydrogen-bonded chains and rings. The thermodynamic penalty of breaking these solvent-solvent networks to accommodate the bulky, hydrophobic 3-(Benzoylamino)-4-methylbenzoic acid results in a lower overall solubility compared to DMSO.

Solvation Compound 3-(Benzoylamino)- 4-methylbenzoic acid DMSO DMSO (Polar Aprotic) Compound->DMSO Dissolves in MeOH Methanol (Polar Protic) Compound->MeOH Dissolves in HBA_DMSO Strong H-Bond Acceptance (S=O to -COOH & -NH) DMSO->HBA_DMSO Mechanism HBD_MeOH H-Bond Donor & Acceptor (-OH to -C=O & -NH) MeOH->HBD_MeOH Mechanism HighSol High Solubility (>50 mg/mL) HBA_DMSO->HighSol Outcome ModSol Moderate Solubility (~10-20 mg/mL) HBD_MeOH->ModSol Outcome

Thermodynamic pathways of solvation in DMSO vs. Methanol.

Quantitative Solubility Parameters

The table below synthesizes the thermodynamic properties of the solvents and the extrapolated solubility ranges for 3-(Benzoylamino)-4-methylbenzoic acid based on its structural class.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

at 25°C)
46.732.7
H-Bond Donor / Acceptor Capacity 0 / 11 / 1
Primary Solvation Mechanism Strong HBA (

) disrupts solute dimers
Amphipathic solvation; competes with solvent self-association
Estimated Solubility Range > 50 mg/mL (Freely Soluble)10 - 20 mg/mL (Sparingly to Soluble)

Experimental Protocol: The Shake-Flask Method

To empirically validate the solubility of 3-(Benzoylamino)-4-methylbenzoic acid, researchers must employ a thermodynamically rigorous approach. The shake-flask method, grounded in the OECD 105 test guideline, is the gold standard for determining the thermodynamic solubility of organic compounds[4].

Below is a self-validating, step-by-step methodology optimized for organic solvents.

Phase 1: Preparation of Saturated Solutions
  • Solute Loading: Weigh an excess amount (~100 mg) of 3-(Benzoylamino)-4-methylbenzoic acid into 2.0 mL amber glass HPLC vials. Causality: Amber glass is utilized to prevent potential photodegradation of the aromatic system during the extended equilibration phase.

  • Solvent Addition: Add 1.0 mL of the respective solvent (anhydrous DMSO or HPLC-grade Methanol) to the vials.

Phase 2: Thermodynamic Equilibration
  • Isothermal Agitation: Place the tightly sealed vials in an isothermal orbital shaker set precisely to 25.0 ± 0.1 °C.

  • Equilibration Time: Agitate at 200 RPM for 24 to 48 hours. Causality: Dissolution is a kinetically limited process. A minimum 24-hour window ensures the system overcomes kinetic barriers and reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated phase, as mandated by OECD 105 standards[4].

Phase 3: Phase Separation
  • Centrifugation: Transfer the vials to a temperature-controlled centrifuge (25°C) and spin at 10,000 × g for 15 minutes.

  • *Methodological Choice: Centrifugation is strictly preferred over syringe filtration for highly hydrophobic compounds. Polymeric filter membranes (e.g., PTFE or Nylon) can nonspecifically bind the solute, artificially lowering the quantified solubility.

Phase 4: HPLC-UV Quantification
  • Dilution: Carefully aspirate the clear supernatant. Dilute the sample serially with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Elute isocratically and monitor absorbance at ~254 nm. Causality: The benzoylamino and benzoic acid chromophores provide strong, distinct UV absorbance, allowing for highly sensitive and reproducible quantification against a pre-established standard curve.

Protocol Step1 1. Excess Solute Addition Step2 2. Equilibration (Shake-Flask, 24h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV/Vis) Step3->Step4 Step5 5. Data Analysis (Solubility Curve) Step4->Step5

Step-by-step shake-flask protocol for solubility quantification.

References

1.[1] 3-(benzoylamino)-4-methylbenzoic acid CAS#: 401828-76-0 - ChemicalBook - 1 2.[2] Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC (NIH) - 2 3.[3] Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC (NIH) -3 4.[4] 40 CFR 799.6784 -- TSCA water solubility: Column elution method - eCFR - 4

Sources

Exploratory

pKa values and acidity of 3-(Benzoylamino)-4-methylbenzoic acid

An In-Depth Technical Guide on the pKa and Acidity of 3-(Benzoylamino)-4-methylbenzoic Acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the pKa and Acidity of 3-(Benzoylamino)-4-methylbenzoic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the acidity of 3-(Benzoylamino)-4-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity, present detailed protocols for its experimental determination via potentiometric titration and UV-Vis spectrophotometry, and explore the utility of computational methods for pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the ionization behavior of complex organic molecules.

Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

The acidity of a carboxylic acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺) in solution. For substituted benzoic acids, the acidity is modulated by the electronic effects of the substituents on the benzene ring. These effects are primarily categorized as inductive and resonance effects.

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are distance-dependent.[1] Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the carboxylate group, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa).[1][2] Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards the carboxylate, destabilizing the conjugate base and decreasing acidity (raising the pKa).[3]

  • Resonance Effects (M or R): These effects are transmitted through the pi (π) system of the benzene ring. Electron-withdrawing groups with a negative mesomeric or resonance effect (-M) delocalize the negative charge of the conjugate base, leading to its stabilization and increased acidity. Electron-donating groups with a positive mesomeric or resonance effect (+M) donate electron density to the ring, which can destabilize the conjugate base and decrease acidity.[3]

The overall influence of a substituent is a combination of its inductive and resonance effects, with their relative contributions depending on the nature of the substituent and its position (ortho, meta, or para) relative to the carboxylic acid group.[4]

Structural Analysis of 3-(Benzoylamino)-4-methylbenzoic Acid

To predict the acidity of 3-(Benzoylamino)-4-methylbenzoic acid, we must analyze the electronic contributions of its two substituents: the methyl group at the 4-position and the benzoylamino group at the 3-position.

  • 4-Methyl Group: The methyl group is an electron-donating group, primarily through a positive inductive effect (+I).[3] This effect increases the electron density on the benzene ring, which slightly destabilizes the carboxylate anion, making the acid weaker (higher pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[2]

  • 3-(Benzoylamino) Group: The benzoylamino group (-NHCOPh) is more complex. The amide nitrogen has a lone pair of electrons that can be delocalized into the benzene ring (a +M effect). However, the adjacent carbonyl group is strongly electron-withdrawing. The overall effect of an amino group on the acidity of benzoic acid is generally electron-donating.[5] The benzoyl group attached to the nitrogen will moderate this electron-donating effect due to the electron-withdrawing nature of the carbonyl. In the meta position, the resonance effect is generally considered to be less pronounced than in the ortho and para positions.[6] The inductive effect of the electronegative nitrogen and oxygen atoms will be electron-withdrawing (-I).

Predicted Acidity: The 4-methyl group will decrease the acidity. The 3-benzoylamino group's net effect is less straightforward to predict without experimental data. However, given the meta position, the inductive effect may play a more significant role. If the electron-withdrawing inductive effect of the benzoylamino group outweighs the electron-donating effect of the methyl group, the pKa of 3-(Benzoylamino)-4-methylbenzoic acid could be slightly lower than that of 4-methylbenzoic acid (pKa ≈ 4.37). Conversely, if the net effect of the benzoylamino group is electron-donating, the pKa will be higher. A precise determination requires experimental measurement or high-level computational prediction.

Experimental Determination of pKa

The pKa of a compound can be reliably determined through several experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accessible methods.[7][8]

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH.[9][10] The pKa is the pH at which the acid is half-neutralized.[9]

Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

    • Prepare a solution of the analyte, 3-(Benzoylamino)-4-methylbenzoic acid, at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).[9]

    • Prepare a solution of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[9]

  • Calibration of the pH Meter:

    • Calibrate the pH electrode using standard buffer solutions at pH 4, 7, and 10 to ensure accurate pH measurements.[9]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.[9]

    • Add the KCl solution to maintain constant ionic strength.

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a small amount of 0.1 M HCl.[9]

    • Immerse the calibrated pH electrode in the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[11]

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[9]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (e.g., 1 mM) titrate Titrate Analyte with NaOH prep_analyte->titrate prep_titrant Prepare Standardized Titrant (0.1 M NaOH) prep_titrant->titrate prep_kcl Prepare Ionic Strength Adjuster (0.15 M KCl) prep_kcl->titrate calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point (First/Second Derivative) plot_curve->find_ep calc_pka Determine pKa (pH at Half-Equivalence Point) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis spectrum as a function of pH.[12]

Protocol for UV-Vis Spectrophotometric pKa Determination:

  • Preparation of Solutions:

    • Prepare a stock solution of 3-(Benzoylamino)-4-methylbenzoic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffer solutions with known, stable pH values spanning a range around the expected pKa (e.g., from pH 2 to 10).[12]

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the analyte stock solution to a cuvette (or a 96-well plate for higher throughput) to achieve the same final concentration.[12]

    • Record the UV-Vis absorbance spectrum for the analyte in each buffer solution over a relevant wavelength range.

    • Acquire spectra for the fully protonated form (in a highly acidic buffer, e.g., pH 2) and the fully deprotonated form (in a highly basic buffer, e.g., pH 10).

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes most significantly with pH.[12]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.[8]

    • The pKa is the pH at the inflection point of this sigmoidal curve.[8] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.

Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution mix Mix Analyte with Buffers prep_analyte->mix prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->mix measure Measure UV-Vis Absorbance for each pH mix->measure plot_curve Plot Absorbance vs. pH measure->plot_curve fit_data Fit to Sigmoidal Curve plot_curve->fit_data calc_pka Determine pKa (Inflection Point) fit_data->calc_pka G cluster_input Input cluster_calc Calculation cluster_output Output mol_structure Generate 3D Structure of Protonated and Deprotonated Species select_method Select Method (e.g., DFT, QSPR) mol_structure->select_method calc_energy Calculate Solvation Free Energies (ΔGsolv) select_method->calc_energy calc_gas_phase Calculate Gas-Phase Free Energies (ΔGgas) select_method->calc_gas_phase calc_delta_g Calculate ΔG of Dissociation calc_energy->calc_delta_g calc_gas_phase->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka

Caption: Generalized workflow for computational pKa prediction.

Data Summary and Interpretation

SubstituentPositionElectronic EffectExpected Impact on AcidityExpected Impact on pKa
-CH₃4 (para)+I (Electron-donating)DecreaseIncrease
-NHCOPh3 (meta)-I, +M (Complex)Ambiguous without dataAmbiguous without data
Benzoic Acid -Reference Reference ~4.20

Interpretation of Results:

An experimentally determined pKa value lower than 4.20 would indicate that the net electronic effect of the substituents is electron-withdrawing, thereby stabilizing the conjugate base. Conversely, a pKa value higher than 4.20 would suggest that the net effect is electron-donating. This information is crucial for developing structure-activity relationships (SAR) and for predicting how the molecule will behave in different pH environments, such as those found in the human body.

Conclusion

The acidity and pKa of 3-(Benzoylamino)-4-methylbenzoic acid are governed by the interplay of the electron-donating methyl group and the electronically complex benzoylamino substituent. While a qualitative analysis provides an initial hypothesis, a definitive understanding requires precise measurement. This guide has outlined the robust and reliable experimental protocols of potentiometric titration and UV-Vis spectrophotometry for determining the pKa value. Furthermore, it has highlighted the role of computational chemistry as a powerful predictive tool in modern drug discovery. A thorough characterization of the pKa of this and other novel compounds is an indispensable step in the rational design of new therapeutic agents.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10). [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - MDPI. (2020, April 2). [Link]

  • Order of Acidity of Substituted Benzoic Acids Explained - Let's Talk Academy. (2026, January 23). [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts. (2024, March 17). [Link]

  • Substituent Effects on Acidity - Organic Chemistry | OpenStax. (2023, September 20). [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. (2022, May 9). [Link]

  • Computational Approaches to Predict pKa Values - ResearchGate. (2015, December 1). [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids | The Journal of Organic Chemistry - ACS Publications. (2002, May 29). [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. [Link]

  • How to Predict pKa | Rowan. (2025, October 16). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • 3-(4-Methyl-benzoylamino)-benzoic acid methyl ester | C16H15NO3 | CID 774521. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • 3-(4-methyl-benzoylamino)-benzoic acid methyl ester (C16H15NO3) - PubChemLite. [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem - NIH. [Link]

Sources

Foundational

3-(Benzoylamino)-4-methylbenzoic acid MSDS and safety data sheet

As a Senior Application Scientist overseeing early-phase drug discovery and organic synthesis, I frequently encounter 3-(Benzoylamino)-4-methylbenzoic acid (also known as 3-Benzamido-4-methylbenzoic acid) as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-phase drug discovery and organic synthesis, I frequently encounter 3-(Benzoylamino)-4-methylbenzoic acid (also known as 3-Benzamido-4-methylbenzoic acid) as a critical building block. The presence of both a rigid amide linkage and a reactive carboxylic acid moiety makes it a highly versatile intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). However, its specific structural features also dictate strict handling protocols and nuanced chemical reactivity.

This technical guide synthesizes the physicochemical profiling, Material Safety Data Sheet (MSDS) requirements, and field-proven experimental protocols for this compound, ensuring both laboratory safety and synthetic success.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 3-(Benzoylamino)-4-methylbenzoic acid is the first step in predicting its behavior in solution and its biological hazards. The electron-withdrawing nature of the benzamido group is partially buffered by the electron-donating ortho-methyl group. This push-pull electronic effect results in a predicted pKa of 4.35±0.10[1], rendering it slightly less acidic than unsubstituted benzoic acid (pKa 4.20), which directly impacts its solubility profile during aqueous workups.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
CAS Number 401828-76-0[1]
Molecular Formula C15H13NO3[2]
Molecular Weight 255.27 g/mol [3]
MDL Number MFCD00617711[3]
Predicted Boiling Point 367.2 ± 35.0 °C[1]
Predicted Density 1.295 ± 0.06 g/cm³[1]
Predicted pKa 4.35 ± 0.10[1]

Core MSDS & Hazard Mitigation Strategy

The handling of 3-(Benzoylamino)-4-methylbenzoic acid requires rigorous safety protocols. The compound is classified under the Globally Harmonized System (GHS) as a Category 2 skin/eye irritant and a Category 3 respiratory tract irritant[4].

Mechanistic Hazard Causality: The primary risk stems from its fine crystalline dust. The H335 (respiratory irritation) classification[4] is a direct consequence of the benzoic acid moiety interacting with the slightly alkaline mucosal membranes in the respiratory tract. Upon contact, it induces localized pH shifts and cellular irritation. Furthermore, the rigid aromatic structure can cause mechanical micro-abrasions to the cornea, necessitating the H319 (serious eye irritation) designation[4].

Table 2: GHS Classification & Safety Parameters

GHS ParameterClassification / Statement
Signal Word Warning[4]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Laboratory Safety & Spill Response Workflow

To ensure a self-validating safety environment, laboratories must implement a structured spill response. Below is the logical workflow for containing accidental exposure.

SafetyWorkflow S1 Accidental Spill (Powder/Solution) S2 Assess Extent & Evacuate (If > 100g or poor ventilation) S1->S2 S3 Don PPE (N95/P100, Nitrile Gloves, Goggles) S2->S3 S4 Containment (Sweep/Absorbent pad) S3->S4 S5 Decontamination (1% NaOH / Soap Water) S4->S5 S6 Hazardous Waste Disposal (Incineration) S5->S6

Step-by-step safety and spill response workflow for 3-Benzamido-4-methylbenzoic acid.

Synthetic Applications & Self-Validating Protocols

In drug discovery, this compound is frequently coupled with aliphatic or aromatic amines to generate complex amides.

Chemical Causality in Reagent Selection: The ortho-methyl group relative to the benzamido substituent creates a sterically hindered microenvironment around the carboxylic acid. Using standard EDC/NHS coupling often results in sluggish kinetics and poor yields. Therefore, I strongly recommend utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine). HATU forms a highly reactive, less sterically hindered HOAt ester intermediate, rapidly driving the amidation to completion.

Protocol: Downstream Amide Coupling (API Intermediate Synthesis)

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback before proceeding.

Step 1: Reagent Preparation & Activation

  • In a flame-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 1.0 eq (255 mg, 1.0 mmol) of 3-(Benzoylamino)-4-methylbenzoic acid in 5.0 mL of anhydrous DMF.

  • Add 2.5 eq (435 µL) of DIPEA. Self-Validation Check: The solution should remain clear. Verify the apparent pH of an aliquot on wet pH paper (should be ~9-10) to ensure the carboxylic acid is fully deprotonated.

  • Add 1.2 eq (456 mg) of HATU. Stir at room temperature for 15 minutes to form the active HOAt ester.

Step 2: Amine Coupling 4. Dropwise, add 1.1 eq of the target primary or secondary amine dissolved in 2.0 mL of DMF. 5. Stir the reaction mixture at room temperature for 2 hours.

Step 3: Self-Validation (In-Process Control) 6. TLC Check: Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 9:1 DCM:MeOH). The starting material (Rf ~0.2) should disappear, replaced by a new, less polar spot (Rf ~0.5-0.6). 7. LC-MS Check: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and inject. Validation: Confirm the disappearance of the parent mass (m/z 254.1 [M-H]⁻ in negative ion mode) and the emergence of the expected product mass.

Step 4: Quenching & Extraction 8. Quench the reaction by pouring it into 25 mL of saturated aqueous NaHCO₃. 9. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine and DIPEA, followed by brine (20 mL). 10. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SyntheticWorkflow A 3-Amino-4-methylbenzoic acid (Precursor) C Schotten-Baumann Reaction (Base: NaOH or TEA) A->C B Benzoyl Chloride (Acylating Agent) B->C D 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) C->D Amidation E Amide Coupling / Esterification (Downstream API Synthesis) D->E Activation (HATU)

Synthetic workflow of 3-(Benzoylamino)-4-methylbenzoic acid and downstream applications.

References

Sources

Exploratory

Benzoylamino Benzoic Acid Derivatives: A Technical Guide on Scaffold Optimization and Therapeutic Applications

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter chemical scaffolds that exhibit remarkable versatility across distinct therapeutic areas. The benzoylamino benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter chemical scaffolds that exhibit remarkable versatility across distinct therapeutic areas. The benzoylamino benzoic acid class—specifically diamide derivatives like 2-[2-(benzoylamino)benzoylamino]benzoic acid—is a prime example. Originally identified through high-throughput screening, this scaffold has demonstrated potent, target-specific activity in both virology (inhibiting Adenovirus and Herpes Simplex Virus) and bacteriology (inhibiting the FabH enzyme in fatty acid synthesis).

This whitepaper synthesizes the structural rationale, biological applications, and validated experimental methodologies for working with benzoylamino benzoic acid derivatives. I have structured this guide to provide actionable, field-proven insights for researchers engaged in medicinal chemistry and preclinical screening.

Chemical Scaffold & Structural Rationale

The core pharmacophore of these derivatives relies on a highly specific spatial arrangement. Extensive Structure-Activity Relationship (SAR) studies have elucidated the strict requirements for bioactivity [1]:

  • The Ortho, Ortho Substitution Pattern: The arrangement of the amide bonds must be strictly ortho to one another. This is not merely a structural preference; it physically restricts the dihedral angles of the molecule, locking it into a rigid, U-shaped bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to the target protein.

  • Directionality of the Amides: Reversing the amide bonds completely abolishes activity. The hydrogen-bond donors (NH) and acceptors (C=O) must align precisely with the target's binding pocket.

  • The Terminal Carboxylic Acid: The presence of a free carboxylic acid on the C-terminal ring is mandatory. Esterification or amidation of this group results in a total loss of efficacy, strongly indicating that the carboxylate anion forms a critical salt bridge or electrostatic interaction within the target site.

Antiviral Applications: Adenovirus & HSV Inhibition

Invasive Adenovirus (AdV) and Herpes Simplex Virus (HSV) infections pose severe risks to immunocompromised patients. The emergence of acyclovir-resistant HSV strains necessitates novel mechanisms of action. Benzoylamino benzoic acid derivatives, notably Benzavir-1 and its optimized fluorinated analog Benzavir-2 , have emerged as highly potent, non-toxic inhibitors of viral replication [1, 2].

Causality & Mechanism

These compounds do not interfere with viral entry or host cell metabolism; rather, they selectively block viral DNA replication. By targeting the replication machinery, these derivatives maintain efficacy against clinical isolates that have developed resistance to standard nucleoside analogs (like acyclovir), which rely on viral thymidine kinase for activation.

Quantitative SAR Data

Table 1: Antiviral Efficacy of Key Benzoylamino Benzoic Acid Derivatives[1, 2]

Compound IdentifierN-Terminal RingMiddle RingC-Terminal RingAdV EC₅₀ (μM)CC₅₀ (μM)
Benzavir-1 (1)BenzoylUnsubstitutedCarboxylic Acid3.5>100
Compound 35g 2-Fluorobenzoyl4,5-DifluoroCarboxylic Acid0.6>100
Benzavir-2 (35j)2-Fluorobenzoyl5-ChloroCarboxylic Acid0.6>100

Note: The introduction of halogens (fluorine/chlorine) on the middle ring significantly enhances lipophilicity and target affinity, dropping the EC₅₀ into the sub-micromolar range without increasing host cytotoxicity.

G Virus Adenovirus / HSV Entry Viral Entry & Uncoating Virus->Entry Replication Viral DNA Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Untreated Pathway Survival Cell Survival & Recovery Replication->Survival Treated Pathway Inhibitor Benzavir Derivatives (Benzoylamino benzoic acids) Inhibitor->Replication Selective Inhibition Lysis Host Cell Lysis Assembly->Lysis

Mechanism of action for Benzavir derivatives selectively inhibiting viral DNA replication.

Protocol 1: Self-Validating High-Throughput Antiviral Screening

To ensure that observed antiviral effects are genuine and not an artifact of host cell death, this protocol embeds a mandatory parallel cytotoxicity check.

  • Cell Seeding: Seed target host cells (e.g., A549 for AdV, Vero for HSV) at

    
     cells/well in two identical 96-well plates (Plate A: Infection, Plate B: Toxicity).
    
  • Infection: Infect Plate A with a GFP-expressing reporter virus at a Multiplicity of Infection (MOI) of 0.1. Mock-infect Plate B with culture media.

  • Compound Treatment: Apply serial dilutions (0.1 μM to 100 μM) of the synthesized benzoylamino benzoic acid derivatives to both plates. Include Acyclovir/Cidofovir as positive controls, and 0.1% DMSO as a vehicle control.

  • Efficacy Readout (Plate A): At 48 hours post-infection (hpi), quantify GFP fluorescence using a microplate reader. Calculate the EC₅₀ based on the dose-response curve.

  • Toxicity Readout (Plate B): Add resazurin (Alamar Blue) to Plate B. Incubate for 4 hours and measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the CC₅₀.

  • Validation Metric: Calculate the Therapeutic Index (TI = CC₅₀ / EC₅₀). A TI > 10 is the strict go/no-go threshold for advancing a hit compound.

Antibacterial Applications: FabH Inhibition

Beyond virology, benzoylamino benzoic acid derivatives have been systematically evaluated as antibacterial agents targeting β-ketoacyl-acyl carrier protein synthase III (FabH) [3, 4]. FabH catalyzes the critical initial condensation step of Type II fatty acid biosynthesis (FAS II) in bacteria. Because mammals utilize a completely different Type I FAS multi-enzyme complex, FabH represents a highly selective antibacterial target.

Causality & QSAR Insights

Hologram Quantitative Structure-Activity Relationship (HQSAR) studies reveal that the hydrophobic surface area and the polar surface area of the benzoylamino benzoic acid scaffold dictate its antibacterial potency. Specifically, hydroxyl substitutions at the ortho position of the A-ring enhance hydrogen bonding with the FabH active site, while minimizing excess polar surface area prevents poor membrane permeability in Gram-positive bacteria [3].

Table 2: HQSAR Model Parameters for FabH Inhibitors [3]

Fragment SizeFragment DistinctionCross-validated q²Conventional r²Predictive r²
4–7 atomsAtoms, Bonds0.6780.9200.820

Note: A predictive r² of 0.820 demonstrates exceptional model robustness, allowing computational chemists to accurately predict the FabH inhibitory activity of novel derivatives prior to synthesis.

G AcetylCoA Acetyl-CoA + Malonyl-ACP FabH FabH Enzyme (β-ketoacyl-ACP synthase III) AcetylCoA->FabH Elongation FAS II Elongation Cycle FabH->Elongation Catalysis Death Bacterial Cell Death FabH->Death Pathway Blocked Inhibitor Benzoylamino benzoic acid Derivatives Inhibitor->FabH Competitive Inhibition CellWall Bacterial Cell Membrane Synthesis Elongation->CellWall

Inhibition of the bacterial FabH enzyme by benzoylamino benzoic acid derivatives.

Protocol 2: FabH Enzymatic Inhibition Assay

To validate the direct target engagement of these compounds, a cell-free enzymatic assay is required.

  • Enzyme Preparation: Pre-incubate purified E. coli FabH enzyme (10 nM) with varying concentrations of the test compound in reaction buffer (100 mM sodium phosphate, pH 7.0, 1 mM DTT) for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrates: 50 μM Malonyl-ACP and 50 μM radiolabeled [¹⁴C]-Acetyl-CoA.

  • Quenching: After 30 minutes, quench the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate the proteins.

  • Extraction & Quantification: Extract the radiolabeled β-ketoacyl-ACP product into an organic solvent mixture (chloroform/methanol). Quantify the product formation using liquid scintillation counting.

  • Controls: Utilize Cerulenin (a known FabH inhibitor) as a positive control to validate assay sensitivity.

Synthetic Methodology

The synthesis of diamide benzoylamino benzoic acids requires careful control of coupling conditions to prevent epimerization and ensure high yields of the ortho, ortho configuration.

Causality in Reagent Selection

We utilize EDC·HCl and HOBt for the amide couplings. While stronger coupling agents like HATU provide faster kinetics, they frequently lead to the formation of unreactive guanidinium byproducts and complicate the purification of highly substituted aromatic amines. EDC is water-soluble, allowing for a "self-purifying" aqueous workup that strips away unreacted starting materials without requiring immediate column chromatography.

G Start Substituted Anthranilic Acid Methyl Ester Coupling1 Amide Coupling 1 (EDC/HOBt, DMF) Start->Coupling1 Intermediate Mono-benzoylated Intermediate Coupling1->Intermediate Coupling2 Amide Coupling 2 (Substituted Benzoyl Chloride) Intermediate->Coupling2 Deprotection Ester Hydrolysis (LiOH, THF/H2O) Coupling2->Deprotection Product Target Compound (e.g., Benzavir-2) Deprotection->Product

Standard synthetic workflow for diamide benzoylamino benzoic acid derivatives.

Protocol 3: Standard Amide Coupling & Deprotection
  • First Coupling: Dissolve the starting anthranilic acid methyl ester (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to activate the carboxylate.

  • Amine Addition: Add the corresponding substituted aniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature under N₂ for 12 hours.

  • Aqueous Workup: Quench with cold water and extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Second Coupling: React the resulting intermediate with a substituted benzoyl chloride (1.2 eq) in the presence of pyridine/DCM to form the diamide scaffold.

  • Hydrolysis: Dissolve the diamide ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester.

  • Acidification: Acidify the mixture to pH 2 using 1M HCl. The target benzoylamino benzoic acid will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Conclusion

Benzoylamino benzoic acid derivatives represent a highly tunable, structurally rigid pharmacophore with proven efficacy against difficult therapeutic targets. By strictly adhering to the ortho, ortho substitution pattern and preserving the terminal carboxylic acid, researchers can leverage this scaffold to design next-generation antiviral agents capable of overcoming acyclovir resistance, or novel antibacterial compounds that selectively disrupt bacterial cell wall synthesis via FabH inhibition.

References

  • Öberg, C. T., Strand, M., Andersson, E. K., Edlund, K., Tran, N. P. N., Mei, Y.-F., Wadell, G., & Elofsson, M. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 2-[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. Journal of Medicinal Chemistry, 55(7), 3170–3181.[Link]

  • Strand, M., Islam, K., Edlund, K., Öberg, C. T., Allard, A., Bergström, T., Mei, Y.-F., Elofsson, M., & Wadell, G. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735–5743.[Link]

  • Roy, K., & Ghosh, P. (2008). HQSAR study of beta-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 654-661.[Link]

Foundational

3-(Benzoylamino)-4-methylbenzoic acid melting point and physical state

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzoylamino)-4-methylbenzoic Acid: Melting Point and Physical State This technical guide provides a comprehensive analysis of the anticipated physical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzoylamino)-4-methylbenzoic Acid: Melting Point and Physical State

This technical guide provides a comprehensive analysis of the anticipated physical state and melting point of 3-(Benzoylamino)-4-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this guide establishes a robust predictive framework grounded in the principles of physical organic chemistry and provides a detailed protocol for its empirical determination.

Executive Summary

3-(Benzoylamino)-4-methylbenzoic acid is a molecule incorporating three key structural motifs: a benzoic acid moiety, an amide linkage, and a substituted aromatic ring system. These features collectively dictate its macroscopic physical properties. This guide posits that 3-(Benzoylamino)-4-methylbenzoic acid is a crystalline solid at ambient temperature with a relatively high melting point. This prediction is based on the strong intermolecular forces, including hydrogen bonding and π-π stacking, that are characteristic of its constituent functional groups. A detailed methodology for the accurate experimental determination of its melting point is provided, alongside a discussion of the underlying principles that govern this fundamental physical constant.

Molecular Structure and Its Implications for Physical State

The physical state of a compound at a given temperature and pressure is a direct consequence of the strength of its intermolecular forces.[1][2][3] The structure of 3-(Benzoylamino)-4-methylbenzoic acid, shown below, is rich in functional groups capable of engaging in strong intermolecular interactions.

Figure 1: Chemical Structure of 3-(Benzoylamino)-4-methylbenzoic acid

Caption: Structure of 3-(Benzoylamino)-4-methylbenzoic acid.

The Role of the Carboxylic Acid Group

Aromatic carboxylic acids are typically crystalline solids at room temperature.[4][5][6] This is due to their ability to form strong intermolecular hydrogen bonds, often resulting in the formation of stable dimers.[4][7] This dimerization effectively doubles the molecular size, leading to stronger van der Waals forces and, consequently, higher melting and boiling points compared to analogous compounds lacking this feature.[7]

The Influence of the Amide Linkage

The amide group is also a potent contributor to intermolecular forces. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. In aromatic amides, these hydrogen bonds, in conjunction with the potential for π-π stacking interactions between the aromatic rings, lead to highly ordered and stable crystal lattice structures. This is a primary reason why many aromatic polyamides do not melt and have very high glass transition temperatures.

Predicted Physical State

Given the presence of both a carboxylic acid and an amide functional group, 3-(Benzoylamino)-4-methylbenzoic acid is predicted to be a crystalline solid at standard temperature and pressure. The combination of strong and directional hydrogen bonding from both moieties, along with dispersion forces between the aromatic rings, will create a stable crystal lattice that requires significant thermal energy to disrupt.

Estimation of Melting Point

CompoundMolecular FormulaMelting Point (°C)Key Structural Features
Benzoic AcidC₇H₆O₂122Parent aromatic carboxylic acid
p-Toluic Acid (4-Methylbenzoic Acid)C₈H₈O₂180-181[3][8]Methyl-substituted benzoic acid
3-Amino-4-methylbenzoic acidC₈H₉NO₂164-168Amino and methyl substituted benzoic acid
4-(Benzoylamino)benzoic acidC₁₄H₁₁NO₃High (not specified)Isomeric compound with different substitution pattern

Table 1: Melting Points of Structurally Related Compounds.

The presence of the benzoylamino group significantly increases the molecular weight and introduces an additional site for strong hydrogen bonding compared to the simpler benzoic acid derivatives. The amide linkage, in particular, is known to substantially elevate melting points due to its strong and directional hydrogen bonding capabilities. Therefore, it is reasonable to predict that the melting point of 3-(Benzoylamino)-4-methylbenzoic acid will be considerably higher than that of 3-amino-4-methylbenzoic acid (164-168 °C). A predicted melting point in the range of 200-250 °C is a scientifically grounded estimation.

Experimental Determination of Melting Point

The definitive melting point of 3-(Benzoylamino)-4-methylbenzoic acid must be determined empirically. The capillary method is the most common and pharmacopeia-recognized technique for this purpose.[8][9]

Principle

A small, finely powdered sample of the pure substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). Impurities tend to lower and broaden the melting range.[10]

Experimental Workflow

The following diagram outlines the standard workflow for melting point determination.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample thoroughly prep2 Finely pulverize the sample prep1->prep2 prep3 Pack into capillary tube (2-3 mm height) prep2->prep3 meas1 Insert capillary into apparatus prep3->meas1 meas2 Rapidly heat to ~20°C below estimated MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record T_initial (first liquid droplet) meas3->meas4 meas5 Record T_final (all solid has melted) meas4->meas5 analysis1 Report as a range (T_initial - T_final) meas5->analysis1 analysis2 Perform at least two measurements analysis1->analysis2 analysis3 Assess purity based on range width analysis2->analysis3

Caption: Workflow for Melting Point Determination.

Detailed Protocol
  • Sample Preparation:

    • Ensure the sample of 3-(Benzoylamino)-4-methylbenzoic acid is completely dry, as residual solvent can act as an impurity.[11]

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[8]

    • Obtain a capillary melting point tube, which is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[11]

    • The final packed sample height should be between 2-3 mm.[9][11]

  • Melting Point Measurement (using a digital melting point apparatus):

    • Set the starting temperature on the apparatus to approximately 20°C below the estimated melting point (e.g., start at 180°C if the estimate is 200-250°C).[11]

    • Set the heating ramp rate for the initial rapid heating.

    • Once the starting temperature is reached and stable, insert the packed capillary tube into the sample holder.

    • Begin heating. Set the ramp rate to a slow value (1-2°C per minute) as you approach the expected melting point. A slow heating rate is critical for an accurate measurement.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

    • Continue to observe and record the temperature at which the last crystal of the solid melts. This is the completion of melting.

  • Reporting Results:

    • The melting point should be reported as a range from the temperature of onset to the temperature of completion (e.g., 210-211.5 °C).

    • For validation, the procedure should be repeated with a fresh sample until consistent results are obtained.

Conclusion

Based on a thorough analysis of its molecular structure, 3-(Benzoylamino)-4-methylbenzoic acid is confidently predicted to be a crystalline solid with a high melting point, likely in the range of 200-250 °C. The presence of both carboxylic acid and amide functional groups facilitates extensive intermolecular hydrogen bonding, which is the primary determinant of its physical state and high melting temperature. This guide provides a robust theoretical foundation for these predictions and a detailed, field-proven protocol for their empirical verification. The accurate determination of this fundamental physical property is a critical first step in the physicochemical characterization of this compound for research and development applications.

References

  • Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. [Link]

  • RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. [Link]

  • Quora. (2016, June 16). How is melting point affected by intermolecular forces?. [Link]

  • ChemistryTalk. (2023, August 8). Influence of Intermolecular Forces. [Link]

  • NCERT. (n.d.). 8.8 Physical Properties of Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). p-Toluic acid. [Link]

  • Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. [Link]

  • Chemistry LibreTexts. (2024, January 14). Physical Properties of Carboxylic Acids. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point - Laboratory Equipment. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Wikipedia. (n.d.). Melting point. [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • SlideShare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of monocarboxylic acids. [Link]

  • BrainKart. (2021, July 3). Physical Properties of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2024, January 14). Physical Properties of Carboxylic Acids. [Link]

  • BrainKart. (2021, July 3). Physical Properties of carboxylic acids. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for benzoylation of 3-amino-p-toluic acid using benzoyl chloride

Executive Summary This application note details the protocol for the regioselective N-benzoylation of 3-amino-p-toluic acid (3-amino-4-methylbenzoic acid) using benzoyl chloride. Unlike simple anilines, this substrate po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective N-benzoylation of 3-amino-p-toluic acid (3-amino-4-methylbenzoic acid) using benzoyl chloride. Unlike simple anilines, this substrate possesses both an amino group and a carboxylic acid, requiring precise pH control to ensure exclusive acylation of the amine (amide formation) while preventing the formation of mixed anhydrides or hydrolysis of the acyl chloride. The protocol utilizes a modified Schotten-Baumann procedure optimized for sterically hindered ortho-substituted substrates.

Theoretical Framework & Mechanism

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The presence of the methyl group at the 4-position (ortho to the amino group) introduces mild steric hindrance, necessitating vigorous agitation and controlled addition rates.

The reaction environment is aqueous alkaline (NaOH).[2][3][4] This serves two critical functions:

  • Solubilization: Converts the zwitterionic/insoluble amino acid into its soluble carboxylate salt (

    
    ), making the amine (
    
    
    
    ) available as a nucleophile.
  • Acid Scavenging: Neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine, which would render it non-nucleophilic.

Reaction Scheme Visualization

The following diagram illustrates the transformation and the competing hydrolysis pathway.

ReactionScheme cluster_conditions Critical Conditions Substrate 3-Amino-p-toluic acid (Soluble Carboxylate) Intermediate Tetrahedral Intermediate Substrate->Intermediate + BzCl (Nucleophilic Attack) BzCl Benzoyl Chloride BzCl->Intermediate Hydrolysis Benzoic Acid (Byproduct) BzCl->Hydrolysis H₂O / OH⁻ (Competing Reaction) Product 3-Benzamido-p-toluic acid (Precipitate upon Acidification) Intermediate->Product - Cl⁻ - H⁺ (Scavenged by OH⁻) Cond1 pH > 8.0 Cond2 Temp < 10°C (Initial)

Figure 1: Reaction pathway showing the primary amide formation and the competing hydrolysis of benzoyl chloride. High pH favors the amine nucleophile, while low temperature suppresses hydrolysis.

Experimental Design

Reagents and Materials
ReagentCAS No.[5]MW ( g/mol )Equiv.Role
3-Amino-p-toluic acid 2458-12-0151.161.0Substrate
Benzoyl Chloride 98-88-4140.571.2Acylating Agent
Sodium Hydroxide (10%) 1310-73-240.00~2.5Base/Solvent
Hydrochloric Acid (conc.) 7647-01-036.46N/APrecipitation
Ethanol (95%) 64-17-546.07N/ARecrystallization
Safety Considerations
  • Benzoyl Chloride: Lachrymator and corrosive. Handle strictly in a fume hood. Reacts violently with water if not controlled.

  • Exotherm: The reaction is exothermic. Temperature control is vital to prevent thermal runaway and side reactions.

Detailed Protocol

Phase 1: Solubilization
  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 3.02 g (20 mmol) of 3-amino-p-toluic acid in 30 mL of water.

  • Add 10% NaOH solution slowly while stirring until the solid completely dissolves.

    • Checkpoint: The solution should be clear and slightly yellow. Check pH; it must be >9. If not, add small aliquots of NaOH.

    • Note: The amino acid is now in its sodium carboxylate form.

Phase 2: Acylation (The Schotten-Baumann Reaction)
  • Cool the solution to 0–5°C using an ice-water bath.

  • Measure 2.8 mL (24 mmol, 1.2 eq) of Benzoyl Chloride.

  • Dropwise Addition: Add the benzoyl chloride to the stirring solution over a period of 15–20 minutes.

    • Critical: Do not allow the temperature to rise above 10°C during addition.[6]

    • Simultaneous Base Addition: As the reaction proceeds, HCl is generated, consuming the base. Periodically check pH. If pH drops below 8, add additional 10% NaOH dropwise to maintain alkalinity.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 60 minutes .

    • Why? The ortho-methyl group creates steric hindrance; extended time ensures complete conversion of the amine.

Phase 3: Isolation
  • Quenching: Check the solution clarity. If unreacted benzoyl chloride remains (oily droplets), continue stirring. If clear, proceed.

  • Precipitation: Slowly add concentrated HCl dropwise to the reaction mixture while stirring.

    • Observation: A thick white precipitate will form.

    • Endpoint: Continue addition until pH reaches ~2–3 (verify with pH paper).

  • Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove NaCl and excess benzoic acid.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a beaker. Recrystallize using Ethanol/Water (4:1) .

    • Dissolve in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 4 hours.

Quality Control & Characterization

ParameterSpecification / ExpectationMethod
Appearance White to off-white crystalline powderVisual
Melting Point > 200°C (High melting solid)Capillary MP
Yield 75% – 85%Gravimetric
IR Spectrum Amide C=O stretch (~1650 cm⁻¹), Acid C=O (~1690 cm⁻¹)FT-IR
1H NMR Amide -NH proton (singlet, >9 ppm), Methyl group (~2.3 ppm)DMSO-d6

Troubleshooting Decision Tree

Troubleshooting cluster_purity Purity Issues Start Issue: Low Yield or Impure Product CheckpH Was pH maintained > 8 during addition? Start->CheckpH OilyProduct Is the product oily/sticky? CheckpH->OilyProduct Yes Hydrolysis of BzCl occurred.\nRepeat with slower addition\nand constant pH monitoring. Hydrolysis of BzCl occurred. Repeat with slower addition and constant pH monitoring. CheckpH->Hydrolysis of BzCl occurred.\nRepeat with slower addition\nand constant pH monitoring. No Incomplete Acidification.\nEnsure pH < 3 during isolation. Incomplete Acidification. Ensure pH < 3 during isolation. OilyProduct->Incomplete Acidification.\nEnsure pH < 3 during isolation. Yes Check Sterics.\nIncrease reaction time\n(Ortho-methyl effect). Check Sterics. Increase reaction time (Ortho-methyl effect). OilyProduct->Check Sterics.\nIncrease reaction time\n(Ortho-methyl effect). No Benzoic Acid Contamination Benzoic Acid Contamination Wash filter cake thoroughly\nwith warm water (BzOH is soluble in hot water). Wash filter cake thoroughly with warm water (BzOH is soluble in hot water). Benzoic Acid Contamination->Wash filter cake thoroughly\nwith warm water (BzOH is soluble in hot water).

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

  • Schotten-Baumann Reaction Mechanism & Applications. Byju's Learning. Retrieved from [Link]

  • 3-Amino-4-methylbenzoic acid Properties. PubChem Database. CID 75568.[7] Retrieved from [Link]

  • Synthesis of Azo Dyes from 3-amino-4-methylbenzoic acid. Rasayan Journal of Chemistry, Vol. 14, No. 3, 1635-1642. (Demonstrates solubility and reactivity of the substrate). Retrieved from [Link]

  • General Protocol for Benzoylation of Aminobenzoic Acids.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Standard reference for Schotten-Baumann conditions).

Sources

Application

Application Note: Design and Synthesis of Nilotinib Analogs via 3-Benzamido-4-methylbenzoic Acid Scaffolds

Introduction & Mechanistic Rationale Nilotinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of 1[1]. Structurally, nilotinib binds to the inactive conformation of the B...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nilotinib is a highly potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of 1[1]. Structurally, nilotinib binds to the inactive conformation of the BCR-ABL kinase domain, utilizing its 4-(pyridin-3-yl)pyrimidin-2-amine core to form critical hydrogen bonds with the hinge region (specifically Met318)[2].

Despite its efficacy, clinical challenges remain. Nilotinib is a known substrate for ATP-binding cassette (ABC) drug efflux transporters, particularly3[3]. Overexpression of P-gp in leukemic stem cells actively pumps the drug out of the intracellular space, leading to multidrug resistance. To overcome this, medicinal chemists have synthesized structural derivatives that lack or modify critical functional groups—such as the pyridine or pyrimidine rings—to map pharmacophoric features and minimize P-gp interactions[4].

One highly effective strategy involves replacing the pyrimidin-2-ylamino hinge-binding moiety with a benzamido group, utilizing a5[5]. This modification alters the hydrogen-bonding network and spatial geometry, potentially reducing P-gp efflux affinity while maintaining or modulating BCR-ABL kinase inhibition.

Synthetic Strategy & Workflow

The preparation of these analogs relies on a robust, convergent two-step synthetic route[6]:

  • Acylation: The synthesis begins with the acylation of 3-amino-4-methylbenzoic acid using benzoyl chloride to form the central scaffold.

  • Amide Coupling: The carboxylic acid of the scaffold is then coupled with an electron-deficient aniline, such as 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, to yield the final target API[7].

SyntheticWorkflow A 3-Amino-4-methylbenzoic acid C 3-Benzamido-4-methylbenzoic acid (Scaffold) A->C Pyridine, DCM 0°C to RT B Benzoyl Chloride B->C E Nilotinib Analog (Target API) C->E HATU, DIPEA DMF, 60°C D 3-(4-methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)aniline D->E

Synthetic workflow for the preparation of Nilotinib analogs via a 3-benzamido-4-methylbenzoic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Benzamido-4-methylbenzoic Acid Scaffold

Causality Insight: Pyridine is utilized in this step as both an acid scavenger (to neutralize the HCl byproduct) and a nucleophilic catalyst. This prevents the protonation of the weakly nucleophilic 3-amino group on the 4-methylbenzoic acid, ensuring the acylation proceeds smoothly without stalling.

Step-by-Step Procedure:

  • Reaction Setup: Charge a dried 250 mL round-bottom flask with 3-amino-4-methylbenzoic acid (1.0 eq, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq, 25.0 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve benzoyl chloride (1.1 eq, 11.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes to control the exothermic reaction and prevent the formation of di-acylated side products.

  • Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, UV visualization).

  • Workup & Isolation: Quench the reaction by slowly adding 1N HCl (30 mL) to neutralize the excess pyridine and fully precipitate the carboxylic acid product.

  • Purification: Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 20 mL) and diethyl ether (20 mL) to remove unreacted benzoyl chloride and residual pyridine. Dry under high vacuum at 45 °C overnight to afford the pure 3-benzamido-4-methylbenzoic acid scaffold.

Protocol B: HATU-Mediated Amide Coupling for Nilotinib Analogs

Causality Insight: The coupling partner, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is highly electron-deficient due to the strong electron-withdrawing effects of the trifluoromethyl group and the imidazolyl ring. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) fail to achieve full conversion. HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. Combined with the non-nucleophilic base DIPEA and elevated temperatures (60 °C), this system successfully drives the amidation to completion[7].

Step-by-Step Procedure:

  • Activation: In a dried 100 mL flask under nitrogen, dissolve the 3-benzamido-4-methylbenzoic acid scaffold (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL). Add HATU (1.2 eq, 6.0 mmol) and DIPEA (3.0 eq, 15.0 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the active OAt ester.

  • Coupling: Add the electron-deficient aniline (0.95 eq, 4.75 mmol) in one solid portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir continuously for 12–16 hours.

  • Monitoring: Verify the consumption of the aniline via LC-MS (monitoring the disappearance of the aniline mass peak).

  • Workup: Cool the reaction to room temperature. Pour the mixture into vigorously stirred ice-cold water (100 mL) to precipitate the crude hydrophobic product.

  • Purification: Filter the solid and wash with saturated aqueous NaHCO₃ (30 mL) followed by distilled water (50 mL). Purify the crude material via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 95:5) to yield the final Nilotinib analog.

Data Presentation: Optimization of Amide Coupling

The choice of coupling reagents drastically impacts the yield and purity of the final analog when utilizing electron-deficient anilines. The table below summarizes the optimization parameters validating the use of HATU at elevated temperatures.

Coupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
EDC, HOBtTEADMF2524< 15N/A (Complex mixture)
SOCl₂ (Acid Cl)PyridineDCM25124582
HATUDIPEADMF25246291
HATU DIPEA DMF 60 16 88 > 98

Pharmacological Impact & Pathway Modulation

By altering the hinge-binding moiety to a benzamido group, the resulting analogs exhibit a shifted pharmacological profile. While maintaining competitive inhibition at the ATP-binding site of the BCR-ABL kinase, the altered structural pharmacophore reduces the binding affinity to the P-gp efflux pump, thereby mitigating a primary mechanism of leukemia drug resistance.

Mechanism Analog Nilotinib Analog BCR_ABL BCR-ABL Tyrosine Kinase Analog->BCR_ABL Competitive ATP Inhibition PGP P-glycoprotein (P-gp) Analog->PGP Reduced Affinity STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylation Proliferation Leukemic Proliferation STAT5->Proliferation Transcription PGP->Analog Decreased Efflux

Mechanism of BCR-ABL inhibition and reduced P-gp efflux by modified Nilotinib analogs.

References

1.[4] Synthesis of nilotinib derivatives and characterization of their interaction with P-gp. ResearchGate. 4 2.[3] Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna) with the human ABC drug transporter P-glycoprotein. ResearchGate. 3 3.[5] 3-Benzamido-4-methylbenzoic acid | 401828-76-0. Sigma-Aldrich. 5 4.[2] Structural biology contributions to the discovery of drugs to treat chronic myelogenous leukaemia. PMC. 2 5.[6] ChemInform Abstract: The Synthesis of Bcr-Abl Inhibiting Anticancer Pharmaceutical Agents Imatinib, Nilotinib and Dasatinib. ResearchGate.6 6.[7] An Efficient Synthesis of Nilotinib (AMN107). Thieme E-Books & E-Journals.7 7.[1] Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review. PMC. 1

Sources

Method

Application Note: Optimized Peptide Coupling Conditions for 3-(Benzoylamino)-4-methylbenzoic Acid

Executive Summary & Chemical Context 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) is a functionalized aromatic carboxylic acid frequently utilized as an N-terminal capping group, linker, or structural motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) is a functionalized aromatic carboxylic acid frequently utilized as an N-terminal capping group, linker, or structural motif in medicinal chemistry and drug discovery.

Coupling this specific molecule presents unique chemical challenges. Unlike standard aliphatic amino acids, aromatic carboxylic acids exhibit inherently reduced electrophilicity at the carbonyl carbon due to resonance stabilization with the adjacent phenyl ring. Furthermore, the presence of a 4-methyl group and a bulky 3-benzoylamino substituent introduces steric hindrance and subtle electronic deactivation. Consequently, standard peptide coupling protocols (such as using DCC or EDC alone) are often sluggish, leading to incomplete conversions, epimerization of the incoming amino acid, or the accumulation of unreactive N-acylurea byproducts[1][2].

This application note provides two field-validated, high-yielding protocols for the efficient amide/peptide coupling of 3-(Benzoylamino)-4-methylbenzoic acid, detailing the mechanistic causality behind reagent selection and self-validating workup procedures.

Mechanistic Insights & Reagent Selection (E-E-A-T)

To overcome the activation energy barrier of this specific aromatic substrate, highly efficient coupling reagents are required. Do not rely on direct condensation or un-catalyzed carbodiimide methods.

  • The HATU/DIPEA System (High Efficiency): HATU is a uronium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (O-At) ester[1]. The critical advantage of HATU over traditional reagents (like HBTU) is the presence of the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen provides anchimeric assistance (neighboring-group participation) via hydrogen bonding with the incoming amine, significantly accelerating the aminolysis step[2]. This makes HATU the premier choice for sterically hindered or electronically deactivated aromatic acids.

  • The EDC/HOBt/DMAP System (Scalability): For larger-scale syntheses where the cost of HATU is prohibitive, the water-soluble carbodiimide EDC is used in conjunction with HOBt and a catalytic amount of DMAP[3]. EDC activates the acid to an O-acylisourea. Without additives, this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea. HOBt rapidly intercepts the O-acylisourea to form a stable OBt ester[2]. The addition of DMAP acts as a highly effective acyl transfer catalyst, forming an acylpyridinium intermediate that drives the amidation forward, even with electron-deficient or hindered amines[3].

Experimental Workflows

Workflow A 3-(Benzoylamino)-4-methylbenzoic Acid (Aromatic Acyl Donor) B Addition of DIPEA (Deprotonation) A->B C Addition of HATU (Uronium Activation) B->C D Formation of O-At Active Ester (Highly Electrophilic) C->D 15 min E Addition of Amine Nucleophile (Aminolysis) D->E F Target Amide Product + HOAt Byproduct E->F 2-4 hours

Mechanistic workflow of HATU-mediated activation and coupling.

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Application: Discovery chemistry, challenging sterically hindered amines, or Solid-Phase Peptide Synthesis (SPPS) N-terminal capping.

Materials:

  • 3-(Benzoylamino)-4-methylbenzoic acid (1.0 eq, limiting reagent)

  • Amine nucleophile / Peptide N-terminus (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)

Step-by-Step Procedure:

  • Pre-activation: Dissolve 3-(Benzoylamino)-4-methylbenzoic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA (3.0 eq) and stir for 2 minutes to ensure complete deprotonation of the carboxylic acid.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15–20 minutes. Causality: This pre-activation step ensures the complete conversion of the sluggish aromatic acid to the highly electrophilic O-At active ester before the amine is introduced, preventing competitive side reactions.

  • Aminolysis: Add the amine (1.1 eq) to the reaction mixture. (Note: If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA).

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC until the O-At ester intermediate is fully consumed.

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash with 1M HCl (3 x 3 volumes). Purpose: Protonates and removes unreacted aliphatic amines, DIPEA, and basic tetramethylurea byproducts.

    • Wash with saturated aqueous NaHCO3 (3 x 3 volumes). Purpose: Deprotonates and removes unreacted carboxylic acid, as well as the acidic HOAt byproduct.

    • Wash with Brine (1 x 3 volumes), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the high-purity crude amide.

Protocol B: Cost-Effective & Scalable Coupling via EDC/HOBt/DMAP

Application: Scale-up solution-phase synthesis (>5 grams) and coupling with highly reactive/standard primary amines.

Materials:

  • 3-(Benzoylamino)-4-methylbenzoic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (hydrate, containing ~20% water for safety) (1.5 eq)

  • DMAP (0.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Initialization: In a round-bottom flask, suspend 3-(Benzoylamino)-4-methylbenzoic acid (1.0 eq), the amine (1.1 eq), HOBt (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 eq) and cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic degradation of the coupling reagents and suppresses potential side reactions during the initial activation phase.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere. Causality: DMAP continuously shuttles the acyl group from the OBt ester to the amine via an acylpyridinium intermediate, ensuring high conversion over the extended reaction time[3].

  • Self-Validating Workup:

    • Dilute with additional DCM (5 volumes).

    • Wash sequentially with water, 1M HCl, saturated NaHCO3, and brine (as described in Protocol A).

    • Dry over Na2SO4, filter, and concentrate. Purpose: The primary byproduct of EDC is a water-soluble urea derivative, which is effortlessly removed during the initial aqueous washes, making this highly scalable.

Quantitative Data & Protocol Comparison

ParameterProtocol A (HATU/DIPEA)Protocol B (EDC/HOBt/DMAP)
Primary Activation Reagent HATU (1.2 eq)EDC·HCl (1.5 eq)
Active Ester / Additive HOAt (Generated in situ)HOBt (1.5 eq) + DMAP (0.1 eq)
Base DIPEA (3.0 eq)DIPEA (2.0 eq)
Optimal Solvent DMFDCM
Pre-activation Time 15 – 20 minutesN/A (One-pot addition at 0 °C)
Total Reaction Time 2 – 4 hours12 – 16 hours
Expected Yield Range 85% – 98%75% – 90%
Relative Reagent Cost HighLow
Best Application Discovery, Hindered Amines, SPPSScale-up, Standard Amines

References

  • Optimizing Peptide Coupling: Key Techniques. JPT Peptide Technologies. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH) / PMC. URL:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org. URL:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. D-NB.info. URL:[Link]

Sources

Application

Recrystallization solvents for purifying 3-(Benzoylamino)-4-methylbenzoic acid

Application Note: Optimization of Recrystallization Solvents for the Purification of 3-(Benzoylamino)-4-methylbenzoic acid Introduction & Physicochemical Profiling 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for the Purification of 3-(Benzoylamino)-4-methylbenzoic acid

Introduction & Physicochemical Profiling

3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) is a highly functionalized aromatic building block utilized in the synthesis of advanced therapeutics and materials. Achieving high purity (>99%) is critical, as trace impurities—such as unreacted 3-amino-4-methylbenzoic acid or benzoic acid byproducts—can poison downstream catalytic coupling reactions or alter the physicochemical properties of the final active pharmaceutical ingredient (API).

To design a self-validating recrystallization protocol, we must first analyze the causality between the molecule's structural features and its macroscopic solubility:

  • Carboxylic Acid Moiety (-COOH): This functional group acts as both a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids form highly stable, resonance-stabilized cyclic dimers. This significantly increases the lattice energy of the crystal and renders the compound nearly insoluble in cold, non-polar solvents like hexane or toluene[1][2].

  • Benzoylamino Group (-NH-CO-Ph): The secondary amide introduces a secondary axis of strong intermolecular hydrogen bonding (amide-amide chains). Aromatic amides are notoriously rigid and tend to precipitate rapidly. Disrupting these robust networks requires solvents with high dielectric constants and strong hydrogen-bonding capabilities (e.g., alcohols, dioxane, or acetone)[3][4].

  • Hydrophobic Core: The presence of two aromatic rings and a methyl group imparts significant lipophilicity, preventing dissolution in cold water[2].

Therefore, the most effective purification strategy utilizes a co-solvent (solvent/anti-solvent) system or a strongly hydrogen-bonding pure solvent (like glacial acetic acid) to dynamically modulate the solubility gradient[5][6].

Solvent System Selection & Quantitative Data

The selection of the recrystallization solvent is dictated by the specific impurity profile of the crude batch. Table 1 summarizes the evaluated solvent systems based on their thermodynamic clearance capabilities.

Table 1: Solubility and Impurity Clearance Profile for 3-(Benzoylamino)-4-methylbenzoic acid

Solvent SystemSolute Solubility (Hot)Solute Solubility (Cold)Impurity Clearance ProfileRecommended Application
Ethanol / Water High (Reflux, 78°C)Very Low (4°C)Excellent for polar & non-polar mixturesStandard primary purification workflow
Glacial Acetic Acid High (Boiling, 118°C)Moderate (20°C)Superior for rigid aromatic impuritiesHighly impure or stubbornly crystalline batches
1,4-Dioxane / Water Moderate (80°C)Low (10°C)Good for unreacted benzoic acidsAlternative when esterification is a risk
Toluene / Hexane Very LowInsolublePoor (Fails to dissolve solute)Not recommended

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical decision-making and physical workflow for the primary co-solvent recrystallization method.

RecrystallizationWorkflow A Crude 3-(Benzoylamino)- 4-methylbenzoic acid B Suspend in absolute EtOH and heat to reflux (78°C) A->B C Hot Filtration (Remove insoluble particulates) B->C If suspension remains cloudy D Dropwise addition of Hot DI Water (Anti-solvent) B->D If fully dissolved C->D E Cool slowly to Room Temp, then incubate at 4°C D->E Until persistent turbidity is reached F Vacuum Filtration & Cold Wash (1:1 EtOH:H2O) E->F Crystal Formation G Pure Crystalline Product (>99% Purity) F->G

Workflow for the co-solvent recrystallization of 3-(Benzoylamino)-4-methylbenzoic acid.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Co-Solvent Crystallization (Standard Method)

Causality Insight: Ethanol efficiently disrupts the amide and carboxylic acid hydrogen bonds at reflux due to its protic nature and lower dielectric constant relative to water. The dropwise addition of water (the anti-solvent) increases the polarity of the medium until the hydrophobic bulk of the molecule forces it out of solution, ensuring selective crystallization of the target compound while leaving more water-soluble impurities (like unreacted starting amines) in the mother liquor[7][8].

  • Dissolution: Weigh 10.0 g of crude 3-(Benzoylamino)-4-methylbenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heating: Add 50 mL of absolute ethanol. Heat the mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle until the solid completely dissolves. If insoluble particulates remain, perform a rapid hot gravity filtration[5].

  • Anti-Solvent Addition: While maintaining the solution near reflux, add hot deionized water dropwise via an addition funnel. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution.

  • Clearing: Add 1-2 drops of hot ethanol just until the solution clears again. This establishes the exact saturation point.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water mixture to remove residual mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Protocol B: Glacial Acetic Acid Crystallization (For Stubborn Impurities)

Causality Insight: Glacial acetic acid is an excellent solvent for rigid aromatic systems because it can form strong hydrogen-bonded heterodimers with the solute's carboxylic acid group, temporarily breaking the solute-solute homodimers. Upon cooling, the solute re-establishes its homodimers and crystallizes out with exceptionally high purity.

  • Dissolution: Suspend 10.0 g of the crude compound in 30 mL of glacial acetic acid in an Erlenmeyer flask.

  • Heating: Heat the mixture on a hot plate to near boiling (approx. 110 °C) in a fume hood until a clear solution is obtained.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature. Aromatic amides typically form dense, needle-like crystals in acetic acid.

  • Isolation: Filter the crystals under vacuum.

  • Washing: Wash the crystals thoroughly with cold distilled water (3 x 20 mL) to remove all traces of acetic acid. Critical Step: Failure to wash thoroughly will result in residual acetic acid odor and potential degradation over time.

  • Drying: Dry under high vacuum at 70 °C to constant weight.

Analytical Validation

To ensure the protocol acts as a self-validating system, purity must be confirmed post-crystallization.

  • Melting Point: A sharp melting point range (typically within 1-2 °C) indicates high purity. Depression or broadening of the melting point suggests retained solvent or impurities.

  • HPLC Analysis: Run the product on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA) to confirm the absence of the 3-amino-4-methylbenzoic acid precursor and benzoic acid.

References[1] Title: Organic Chemistry II: Benzoic acid, the simplest aromatic carboxylic acid

Source: ksu.edu.sa URL: 5] Title: BENZOYLATION OF AMINO ACIDS N-Benzoylamino acids are most conveniently prepared by the action of benzoyl chloride upon amino aci Source: datapdf.com URL: 2] Title: 4.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts Source: libretexts.org URL: 3] Title: (Benzoylamino)methyl 4-Hydroxybenzoate - MDPI Source: mdpi.com URL: 4] Title: What is the best technique for amide purification? - ResearchGate Source: researchgate.net URL: 7] Title: Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 Source: nerdfighteria.info URL: 8] Title: Improved Synthesis of DL-Carnitine Hydrochloride - ACS Publications Source: acs.org URL: 6] Title: Summary of Common Crystallization Solvents Source: pitt.edu URL:

Sources

Method

3-(Benzoylamino)-4-methylbenzoic acid as a building block in organic synthesis

Abstract 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) serves as a critical bifunctional intermediate in the synthesis of privileged heterocyclic scaffolds, particularly quinazolin-4(3H)-ones and 4H-3,1-benzox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) serves as a critical bifunctional intermediate in the synthesis of privileged heterocyclic scaffolds, particularly quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones . This application note details the strategic deployment of this building block, emphasizing its role as a "masked" electrophile for divergent synthesis. We address the synthesis of the core acid, its cyclodehydration kinetics, and its downstream conversion into bioactive libraries.

CRITICAL IDENTITY ALERT: Target Molecule: 3-(Benzoylamino)-4-methylbenzoic acid (N-Benzoyl-3-amino-4-methylbenzoic acid). CAS Confusion: Databases frequently map the user-provided CAS 10541-83-0 to 4-(Methylamino)benzoic acid. These are distinct chemical entities. Correct Starting Material: Ensure procurement of 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0) for the protocols below.

Part 1: Synthesis of the Core Building Block

The synthesis of 3-(benzoylamino)-4-methylbenzoic acid is best achieved via a modified Schotten-Baumann reaction. While simple acylation, the presence of the 4-methyl group introduces steric considerations that require specific pH control to prevent di-acylation or hydrolysis.

Protocol 1: Buffered Benzoylation

Objective: Selective N-acylation of 3-amino-4-methylbenzoic acid.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[1][2]

  • Benzoyl chloride (1.1 eq)

  • Sodium Hydroxide (10% aq. solution)

  • Tetrahydrofuran (THF) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (e.g., 10 g) in 10% NaOH (2.5 eq). The solution should be clear and slightly yellow.

  • Temperature Control: Cool the solution to 0–5 °C in an ice bath. The 4-methyl group increases electron density at the amine, making it nucleophilic but also prone to oxidation if heated in base.

  • Addition: Add benzoyl chloride dropwise over 30 minutes. Crucial: Simultaneously add dilute NaOH to maintain pH 8–9. If pH drops <7, the starting amino acid may precipitate out of solution before reacting.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: MeOH/DCM 1:9). The product is more polar than the starting amine due to the amide H-bonding.

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The product, 3-(benzoylamino)-4-methylbenzoic acid, will precipitate as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) to remove benzoic acid byproducts.

Yield Expectation: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     2.35 (s, 3H, Ar-CH3), 10.1 (s, 1H, NH-Amide), 12.8 (br s, 1H, COOH).
    

Part 2: The Gateway Transformation (Cyclodehydration)

The true utility of this molecule lies in its conversion to 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one . This intermediate is highly reactive toward nucleophiles and serves as the branch point for library synthesis.

Protocol 2: Dynamic Cyclization to Benzoxazinone

Mechanism: Acetic anhydride acts as both solvent and dehydrating agent, forming a mixed anhydride that undergoes intramolecular nucleophilic attack by the amide oxygen.

Reagents:

  • 3-(Benzoylamino)-4-methylbenzoic acid (Dry)

  • Acetic Anhydride (5–10 volumes)

Methodology:

  • Suspend the dry acid in acetic anhydride.

  • Heat to reflux (approx. 140 °C) for 1–2 hours. The suspension will dissolve as the cyclization proceeds, forming a clear solution.

  • Endpoint: Monitor by TLC. The benzoxazinone is significantly less polar (higher Rf) than the starting acid.

  • Isolation (Critical): Cool the mixture to 0 °C. The product often crystallizes directly. If not, remove excess acetic anhydride under reduced pressure (rotary evaporator).

  • Wash: Wash the solid rapidly with cold dry ether or hexane. Do not use water or alcohol, as they will ring-open the benzoxazinone.

Tech Note: This intermediate is moisture-sensitive. Store in a desiccator or use immediately for Part 3.

Part 3: Divergent Synthesis of Quinazolinones

The 4H-3,1-benzoxazin-4-one scaffold is a "privileged structure" precursor. By reacting it with primary amines, you access 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds known for EGFR kinase inhibition and antimicrobial activity.

Protocol 3: One-Pot Conversion to Quinazolinones

Reagents:

  • 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one (from Part 2)

  • Primary Amine (R-NH2, 1.2 eq) (e.g., Aniline, Benzylamine, Hydrazine)

  • Solvent: Glacial Acetic Acid or Ethanol (reflux)

Methodology:

  • Dissolve the benzoxazinone in glacial acetic acid.

  • Add the primary amine.

  • Reflux for 3–6 hours.

    • Mechanism:[3][4] The amine attacks the carbonyl at position 4 (ring opening to diamide), followed by dehydrative ring closure.

  • Workup: Pour into crushed ice/water. The quinazolinone usually precipitates.

  • Purification: Recrystallization from DMF/Ethanol.

Reaction Scope & Data Table
Nucleophile (R-NH2)Product TypePredicted Product StructureApplication Area
Aniline 2,3-Diaryl-quinazolinone6-Methyl-2,3-diphenylquinazolin-4(3H)-oneAnti-inflammatory / COX-2
Hydrazine Amino-quinazolinone3-Amino-6-methyl-2-phenylquinazolin-4(3H)-onePrecursor to Triazolo-quinazolines
Methylamine N-Alkyl Quinazolinone3,6-Dimethyl-2-phenylquinazolin-4(3H)-oneKinase Inhibition
Hydroxylamine N-Hydroxy Quinazolinone3-Hydroxy-6-methyl-2-phenylquinazolin-4(3H)-oneAntibacterial

Part 4: Structural Visualization & Pathways

The following diagram illustrates the central role of the benzoxazinone intermediate in accessing diverse chemical space.

G Start 3-Amino-4-methylbenzoic Acid (CAS 2458-12-0) Inter 3-(Benzoylamino)-4- methylbenzoic Acid Start->Inter Benzoyl Chloride NaOH (Schotten-Baumann) Benzox 6-Methyl-2-phenyl- 4H-3,1-benzoxazin-4-one (The 'Hub') Inter->Benzox Ac2O, Reflux (Cyclodehydration) Quin Quinazolin-4(3H)-ones (Biologically Active) Benzox->Quin R-NH2 (Aminolysis) Triaz Triazolo[1,5-c] quinazolines Benzox->Triaz 1. Hydrazine 2. Cyclization Ester Functionalized Esters/Amides Benzox->Ester R-OH / Base (Ring Opening)

Caption: Synthetic workflow transforming the benzoic acid precursor into the reactive benzoxazinone "Hub," enabling divergent synthesis of quinazolinones and triazoles.

Part 5: Analytical & Safety Considerations

Safety Profile
  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

  • Benzoxazinone Intermediate: Potential skin sensitizer. Avoid inhalation of dust.

Troubleshooting the Cyclization
  • Problem: Product remains soluble in acetic anhydride or forms an oil.

  • Solution: The 4-methyl group adds lipophilicity. If crystallization fails at 0 °C, add a co-solvent like n-Hexane or Diisopropyl ether to induce precipitation.

NMR Diagnostic Signals

When monitoring the conversion from Acid


Benzoxazinone 

Quinazolinone :
  • Acid: Broad COOH peak >12 ppm.

  • Benzoxazinone: Disappearance of COOH and Amide NH. IR spectrum shows a characteristic carbonyl shift to ~1750 cm⁻¹ (lactone-like).

  • Quinazolinone: Reappearance of a heterocyclic signal; if N-substituted, look for the specific R-group protons.

References

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones via Benzoxazinones. Retrieved from [Link]

  • PubChem. (2025).[2] 3-Amino-4-methylbenzoic acid (CID 75568).[2] National Library of Medicine. Retrieved from [Link]

  • Ramadan, I. M. (2012). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-One. (Analogous chemistry for methyl derivatives). Scribd / Benha University. Retrieved from [Link]

  • Ubaya Repository. (2019). Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity. Retrieved from [Link]

Sources

Application

Application Note: Selective Synthesis of 3-Benzamido-4-methylbenzoic Acid

Executive Summary This technical guide details the reaction mechanism and optimized synthetic protocol for the acylation of 3-amino-4-methylbenzoic acid with benzoyl chloride . This transformation is a critical step in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction mechanism and optimized synthetic protocol for the acylation of 3-amino-4-methylbenzoic acid with benzoyl chloride . This transformation is a critical step in the synthesis of pharmacophores found in tyrosine kinase inhibitors (e.g., Nilotinib analogs) and anti-inflammatory agents.

The protocol focuses on the Schotten-Baumann conditions , utilizing a biphasic system to maximize regioselectivity for the amino group over the carboxylic acid functionality. We provide a robust, self-validating workflow suitable for milligram-to-gram scale synthesis, addressing the specific steric challenges posed by the ortho-methyl substituent.

Reaction Mechanism & Chemical Logic

The Challenge of Selectivity

The substrate, 3-amino-4-methylbenzoic acid, is amphoteric and bifunctional. It contains:

  • Nucleophile: An aromatic amino group (

    
    ).
    
  • Electrophile/Nucleophile: A carboxylic acid group (

    
    ).
    
  • Steric Hindrance: A methyl group at the 4-position, ortho to the amine, which sterically impedes the nucleophilic attack, reducing the reaction rate compared to unsubstituted aniline.

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2] To ensure the amino group reacts while the carboxylic acid remains protected (or unreactive), the pH is maintained >8.

  • Deprotonation: In basic media (NaOH), the carboxylic acid is deprotonated to form the carboxylate anion (

    
    ). This negative charge reduces the electrophilicity of the carboxyl carbon and prevents self-coupling.
    
  • Nucleophilic Attack: The lone pair of the nitrogen attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the chloride ion (

    
    ) and forming the protonated amide.
    
  • Deprotonation (Quench): The base removes the proton from the amide nitrogen, driving the equilibrium forward and neutralizing the HCl byproduct.

Critical Insight (Regioselectivity): While the carboxylate oxygen is also nucleophilic and can attack benzoyl chloride to form a mixed anhydride, this species is unstable. In the presence of the amine, the mixed anhydride would likely rearrange to the thermodynamically more stable amide. Furthermore, any remaining mixed anhydride hydrolyzes back to the carboxylic acid during the acidic workup.

Visualizing the Mechanism

The following diagram illustrates the reaction flow and the critical intermediate states.

ReactionMechanism cluster_side Transient Side Reaction (Reversible) Reactants Reactants 3-Amino-4-methylbenzoic acid + Benzoyl Chloride BaseStep Base Activation (Formation of Carboxylate) Reactants->BaseStep NaOH (aq) Tetrahedral Tetrahedral Intermediate BaseStep->Tetrahedral Nu: Attack MixedAnhydride Mixed Anhydride (Unstable) BaseStep->MixedAnhydride O-Acylation (Minor) Elimination Elimination of Cl- Tetrahedral->Elimination - Cl- Product Product 3-Benzamido-4-methylbenzoic acid Elimination->Product - H+ MixedAnhydride->Product Amine Attack

Figure 1: Mechanistic pathway highlighting the selective N-acylation over O-acylation in basic media.

Experimental Protocol

Method A: Optimized Schotten-Baumann (Recommended)

This method uses a biphasic system (Water/THF) which solubilizes the amino acid salt while allowing the benzoyl chloride to react at the interface. It is "greener" and simplifies purification.

Materials:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[3]

  • Benzoyl chloride (1.1 eq)

  • Sodium Hydroxide (2.5 eq) – Note: Extra base required to neutralize the COOH and the HCl byproduct.

  • Solvent: THF (Tetrahydrofuran) and Water (1:1 ratio).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylbenzoic acid (1.51 g, 10 mmol) in 15 mL of 2M NaOH solution. The solution should be clear (formation of sodium salt).

  • Solvent Addition: Add 15 mL of THF to the aqueous solution. Cool the mixture to 0–5°C using an ice bath.

    • Expert Note: Cooling controls the exotherm and minimizes the hydrolysis of benzoyl chloride by water.

  • Acylation: Add benzoyl chloride (1.55 g, 1.28 mL, 11 mmol) dropwise over 15 minutes.

    • Critical: Vigorous stirring is essential to maximize the surface area between the organic droplets and the aqueous phase.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% Methanol in DCM with 1% Acetic Acid). The starting material (more polar) should disappear.

  • Workup (Precipitation):

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • The remaining aqueous solution may contain the sodium salt of the product.

    • Wash the aqueous layer with diethyl ether (

      
      ) to remove unreacted benzoyl chloride or neutral byproducts (e.g., benzamide).
      
    • Acidification: Slowly add 2M HCl to the aqueous layer with stirring until pH reaches ~2–3. A thick white/off-white precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Workflow Visualization

ProtocolFlow Start Start: Dissolve Substrate in 2M NaOH Biphasic Add THF & Cool to 0°C Start->Biphasic Addition Dropwise Addition of Benzoyl Chloride Biphasic->Addition Stir Stir RT (2-4 hrs) Monitor TLC Addition->Stir Evap Evaporate THF Stir->Evap Wash Ether Wash (Remove neutral impurities) Evap->Wash Acidify Acidify with HCl (pH 2) Precipitate Product Wash->Acidify Filter Filtration & H2O Wash Acidify->Filter Final Final Product (Dry/Recrystallize) Filter->Final

Figure 2: Step-by-step experimental workflow for the biphasic synthesis.

Process Optimization & Troubleshooting

The following table summarizes Critical Process Parameters (CPPs) and their impact on yield and purity.

ParameterRecommendationScientific Rationale
pH Control Maintain pH > 8 during reactionPrevents protonation of the amine (

is non-nucleophilic). If pH drops, add more NaOH.
Temperature 0°C start, RT finishLow temp prevents hydrolysis of benzoyl chloride; RT ensures reaction completion against steric hindrance of the methyl group.
Stoichiometry 1.1 eq Benzoyl ChlorideSlight excess accounts for minor hydrolysis side-reaction. Large excess leads to di-acylation or difficult purification.
Solvent THF/Water or Acetone/WaterWater dissolves the salt; Organic solvent dissolves the chloride. Acetone is a good alternative if THF is unavailable.
Stirring High RPM (>500)The reaction is biphasic. Mass transfer is the rate-limiting step.
Troubleshooting Guide
  • Issue: Low Yield / No Precipitate.

    • Cause: pH was not low enough during workup. The product is an acid; it is soluble at pH > 4.

    • Fix: Ensure pH is adjusted to ~2 using strong acid (HCl).

  • Issue: Oily Product.

    • Cause: Inclusion of benzoic acid (hydrolysis byproduct).

    • Fix: The ether wash step before acidification is crucial. Benzoic acid is soluble in base, but so is the product. However, if the oil persists after acidification, recrystallize from ethanol.

  • Issue: Starting Material Remains.

    • Cause: Steric hindrance of the 4-methyl group slowing the reaction.

    • Fix: Increase reaction time to 6 hours or gently heat to 40°C.

Characterization Standards

To validate the synthesis, the following analytical signatures should be observed:

  • Physical State: White to off-white solid.

  • Melting Point: Expected range 230–240°C (decomposition often observed due to high melting point of amides/acids).

  • IR Spectroscopy:

    • Amide Carbonyl (

      
      ): ~1650 cm⁻¹ (Strong).[4]
      
    • Acid Carbonyl (

      
      ): ~1680–1700 cm⁻¹ (Broad).
      
    • N-H Stretch: ~3300 cm⁻¹.

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm (Broad s, 1H, COOH).
      
    • 
       ~10.5 ppm (s, 1H, NH-CO).
      
    • 
       ~2.3 ppm (s, 3H, Ar-CH3).
      
    • Aromatic region: 7.4–8.0 ppm (Multiplets corresponding to benzoyl and aminobenzoic rings).

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal. [Link][5]

  • Synthesis of N-Benzoyl Amino Acids. SciELO (Journal of the Mexican Chemical Society). [Link][4][5][6][7][8][9]

  • 3-Amino-4-methylbenzoic acid Properties & pKa. PubChem. [Link]

  • Benzoylation Protocols (Standard Operating Procedures).Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Standard Reference Text).
  • Design and Synthesis of Benzamidobenzoic Acid Derivatives. National Institutes of Health (PMC). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Challenges for 3-Benzamido-4-methylbenzoic Acid in Aqueous Buffers

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges of 3-benzamido-4-methylbenzoic acid. As a representa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility challenges of 3-benzamido-4-methylbenzoic acid. As a representative of poorly soluble, weakly acidic aromatic compounds, the principles and methodologies discussed herein are broadly applicable. This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering users to make informed decisions and design robust experimental solutions.

Section 1: Foundational Principles - Understanding the "Why"

Before troubleshooting, it is critical to understand the molecular characteristics that govern the solubility of 3-benzamido-4-methylbenzoic acid.

Q1: Why is 3-benzamido-4-methylbenzoic acid inherently poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure, which creates an unfavorable balance between its hydrophobic and hydrophilic features.

  • Molecular Structure Analysis: The molecule consists of two aromatic rings and a methyl group, all of which are hydrophobic and resist interaction with polar water molecules. The single carboxylic acid group is the primary hydrophilic and ionizable center.

  • Intrinsic Solubility (S₀): In its neutral, unionized form, the molecule's ability to dissolve is known as its intrinsic solubility (S₀). This is often very low for crystalline solids like this one due to the high crystal lattice energy (the energy required to break the solid-state crystal structure) and the molecule's overall hydrophobicity. Many such compounds are colloquially termed "brick-dust" for this reason.[1]

  • pH-Dependent Solubility & pKa: The carboxylic acid group is a weak acid. Its state of ionization is governed by the pH of the aqueous medium and its acid dissociation constant (pKa).

    • At pH < pKa: The carboxylic acid group remains largely protonated (-COOH). This unionized form is hydrophobic and exhibits very low solubility (equal to S₀).

    • At pH > pKa: The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.

The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation .[2][3][4] For a weak acid, the total solubility (S) at a given pH is a function of its intrinsic solubility (S₀) and its pKa. Solubility increases, often exponentially, as the pH rises above the pKa.[5][6]

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Unionized R-COOH (Unionized, Poorly Soluble) Equilibrium Equilibrium Shifts with pH Unionized->Equilibrium Ionized R-COO⁻ + H⁺ (Ionized, More Soluble) Equilibrium->Ionized

Caption: pH-dependent ionization equilibrium of a carboxylic acid.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experiments.

Q2: My compound precipitates immediately when I add my DMSO stock solution to phosphate-buffered saline (PBS) at pH 7.4. What is happening and how can I prevent it?

A2: This is a classic issue of kinetic versus thermodynamic solubility. Your compound is likely highly soluble in the 100% DMSO stock but crashes out upon dilution into the aqueous buffer, even if the final concentration is theoretically below the thermodynamic solubility limit.

  • Causality (The "Why"): When the highly concentrated DMSO stock is rapidly introduced to the aqueous buffer, the solvent environment changes abruptly. The DMSO disperses, and the compound finds itself in a supersaturated aqueous state where it is no longer soluble, leading to rapid precipitation.

Troubleshooting Steps:

ProblemPlausible CauseRecommended Solution
Precipitation on Dilution Rapid solvent shift causing supersaturation.1. Slow, Stepwise Dilution: Add the stock solution dropwise into the buffer while vortexing vigorously. 2. Increase Final DMSO %: Ensure the final concentration of DMSO in your buffer is sufficient to act as a co-solvent (e.g., start with 1-5% v/v). 3. Gentle Warming: Prepare the solution in a 37°C water bath to increase the solubility limit during preparation. Allow it to cool to room temperature slowly to check for stability.
Compound Won't Dissolve High crystal lattice energy; slow dissolution kinetics.1. pH Adjustment: Ensure the buffer pH is at least 2 units above the compound's pKa. 2. Mechanical Energy: Use sonication or extended vortexing to provide the energy needed to break the crystal lattice.
Solution is Hazy/Cloudy Formation of fine, colloidal precipitate.1. Filtration: Use a 0.22 µm syringe filter to remove undissolved particles. Re-analyze the filtrate concentration to determine the actual achieved solubility. 2. Use of Surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 80) to the buffer before adding the compound stock.
Q3: How can I systematically determine the optimal buffer pH for solubilizing 3-benzamido-4-methylbenzoic acid?

A3: The most rigorous approach is to generate a pH-solubility profile . This experiment measures the compound's equilibrium solubility across a range of pH values. This is a cornerstone of pre-formulation studies in drug development.[7]

  • The Principle: By measuring solubility at various pH points (e.g., pH 2, 4, 6, 7.4, 8, 9), you can visualize the dramatic increase in solubility as the pH surpasses the pKa. The "gold standard" for determining equilibrium solubility is the shake-flask method .[8][9][10]

Caption: Workflow for the shake-flask solubility determination method.

  • Self-Validation: The protocol is self-validating by taking samples at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration plateaus and no longer increases with time.[7][11] A detailed protocol is provided in Section 3.

Q4: Adjusting the pH is not an option for my cell-based assay. What are my other solubilization strategies?

A4: When pH modification is not feasible, formulation-based approaches using pharmaceutical excipients are necessary. These work by altering the solvent environment to make it more favorable for the drug molecule.[12][13][14]

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[13]

    • Mechanism: They disrupt the hydrogen bonding network of water, creating "pockets" that are more accommodating to hydrophobic molecules.

    • Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), polyethylene glycols (e.g., PEG 400).

    • Caution: Co-solvents can be toxic to cells at higher concentrations. Always run a vehicle control to assess the impact of the co-solvent on your experimental system.

  • Surfactants: These are amphiphilic molecules that form micelles above a certain concentration (the Critical Micelle Concentration or CMC).

    • Mechanism: Micelles are spherical structures with a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, effectively being "hidden" from the aqueous environment.

    • Examples: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic® series).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.

    • Mechanism: The drug molecule becomes entrapped within the hydrophobic cavity, forming an "inclusion complex" that is water-soluble.[15]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

G node_pH pH Adjustment Ionizes the molecule (R-COOH → R-COO⁻), increasing polarity. node_CoSolvent Co-solvents (DMSO, PEG) Reduces the polarity of the bulk solvent. node_Micelle Surfactants (Tween®) Encapsulates the molecule in a hydrophobic core. Title Solubilization Mechanisms

Caption: Primary mechanisms for enhancing aqueous solubility.

Section 3: Detailed Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile via Shake-Flask Method

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[7][11]

1. Materials & Equipment:

  • 3-benzamido-4-methylbenzoic acid (solid powder)

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 and 7.4 (Phosphate buffers)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C)

  • Syringe filters (0.22 or 0.45 µm, PVDF or other low-binding material)

  • Validated analytical method (e.g., HPLC-UV) with a calibration curve

2. Procedure:

  • Preparation: Add an excess amount of solid compound (e.g., 2-5 mg, ensuring solid remains visible) to triplicate vials for each pH condition. Add a precise volume of the respective buffer (e.g., 2 mL).

  • Equilibration: Place the sealed vials on the orbital shaker at a consistent speed (e.g., 150 rpm) and temperature (37°C).

  • Sampling: At designated time points (e.g., 24, 48, and 72 hours), temporarily stop agitation and allow vials to stand for 30 minutes for solids to settle.

  • Sample Processing: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilution & Analysis: Promptly dilute the filtered sample with mobile phase to a concentration within the analytical method's calibration range to prevent precipitation.[11]

  • Quantification: Analyze the samples using the validated HPLC-UV or LC-MS method to determine the drug concentration.

  • Confirmation: Measure the final pH of the saturated solution to ensure the buffer capacity was maintained.

3. Data Analysis:

  • Calculate the solubility (in µg/mL or µM) for each replicate at each time point.

  • Equilibrium is reached when the calculated solubility values at consecutive time points are within a small margin (e.g., <10%).[7]

  • Plot the final equilibrium solubility against the final measured pH to generate the pH-solubility profile.

Section 4: Data Summary & Recommendations

Physicochemical Properties (Estimated)
PropertyEstimated ValueRationale & Justification
pKa (Carboxylic Acid) 4.0 - 5.0The pKa of benzoic acid is ~4.2.[16] The electron-withdrawing benzamido group may slightly lower the pKa, while the electron-donating methyl group may slightly raise it. The net effect is likely small, keeping it in the typical range for benzoic acids.
LogP (Octanol-Water) 2.5 - 4.0This compound is significantly more hydrophobic than benzoic acid (LogP ~1.9) due to the addition of a benzoyl group. This high value suggests low intrinsic aqueous solubility.
BCS Classification Likely Class II or IVBased on the high LogP (predicting low solubility) and complex structure (potentially impacting permeability), the compound is expected to be poorly soluble.[15]
Recommended Starting Conditions for Solubilization
Target ConcentrationPrimary ApproachSecondary Approach (if needed)Key Considerations
Low (e.g., < 50 µM) pH Adjustment: Use a buffer with pH ≥ 7.0.Co-solvent: Add 0.5 - 1% DMSO to the buffer.At low concentrations, pH adjustment is often sufficient.
Medium (e.g., 50-200 µM) Co-solvent: Start with 2-5% DMSO or 10% PEG 400 in a buffer at pH ≥ 7.4.Surfactant: Add 0.02% Tween® 80 to the co-solvent/buffer system.A combination of methods may be required. Always check for vehicle toxicity in your assay.
High (e.g., > 200 µM) Cyclodextrin: Prepare a 5-10% (w/v) solution of HP-β-CD in buffer (pH ≥ 7.4).Combined Approach: Use HP-β-CD with a small amount of co-solvent.High concentrations are challenging and often require specialized formulation excipients.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Pharma's Almanac.
  • Excipients for solubility and bioavailability enhancement.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006).
  • Application of the Henderson-Hasselbalch Equation to Solubility Determin
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015).
  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2018).
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.
  • Applications and Example Problems Using Henderson–Hasselbalch Equ
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018).
  • Drug solubility: why testing early m
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). MDPI.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026). UNT Digital Library.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2012). Journal of Medicinal Chemistry.
  • 3-Amino-4-methylbenzoic acid.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Journal of Pharmaceutical Sciences & Research.
  • Improving solubility – a close look
  • Benzoic acid. Wikipedia.
  • 3-Amino-4-methylbenzoic acid 99 2458-12-0. Sigma-Aldrich.
  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025).
  • p-Toluic acid. Wikipedia.
  • The solubility of benzoic acid in seven solvents.
  • 3-Amino-4-methylbenzoic acid. BLD Pharm.
  • An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents. Benchchem.

Sources

Optimization

Removing unreacted benzoyl chloride from 3-(Benzoylamino)-4-methylbenzoic acid product

Technical Support Center: Purification of 3-(Benzoylamino)-4-methylbenzoic acid This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Benzoylamino)-4-methylbenzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzoyl chloride from the synthesis of 3-(Benzoylamino)-4-methylbenzoic acid. The following sections offer troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Chemistry: Why is Purification Necessary?

The synthesis of 3-(Benzoylamino)-4-methylbenzoic acid typically involves the Schotten-Baumann reaction, where 3-amino-4-methylbenzoic acid is treated with benzoyl chloride in the presence of a base.[1] While effective, this reaction often leaves unreacted benzoyl chloride as a primary impurity.

Why is removing benzoyl chloride critical?

  • Product Purity: Unreacted benzoyl chloride will contaminate the final product, affecting its physical properties and potentially interfering with subsequent reactions or biological assays.

  • Hydrolysis to Benzoic Acid: Benzoyl chloride readily hydrolyzes to benzoic acid in the presence of water.[2] Benzoic acid, being structurally similar to the desired product, can be challenging to separate in later stages.

  • Safety: Benzoyl chloride is a corrosive and lachrymatory substance, meaning it causes tearing.[3][4] Proper handling and removal are essential for laboratory safety.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Issue 1: My crude product still has a sharp, irritating odor characteristic of benzoyl chloride.

This indicates the presence of unreacted benzoyl chloride. The most effective way to address this is by quenching the reaction mixture.

  • What is "quenching" and how does it work? Quenching involves adding a reagent to the reaction mixture to neutralize or destroy any remaining reactive species, in this case, benzoyl chloride.

  • Recommended Quenching Protocol:

    • Cool the reaction mixture: Place the reaction flask in an ice bath to control any exothermic reactions.

    • Prepare a quenching solution: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a mild and effective choice.[5] Alternatively, a dilute solution of sodium hydroxide (NaOH) can be used, but care must be taken to avoid hydrolysis of the desired amide product.[6][7]

    • Slowly add the quenching solution: With vigorous stirring, add the basic solution dropwise to the reaction mixture. You may observe gas evolution (CO₂) if using sodium bicarbonate.[8]

    • Continue stirring: Allow the mixture to stir for 15-30 minutes to ensure all the benzoyl chloride has reacted.[9] The characteristic odor should dissipate.

Causality: The basic solution rapidly hydrolyzes the benzoyl chloride to sodium benzoate, which is water-soluble, and hydrochloric acid, which is neutralized by the excess base.[2] This converts the problematic benzoyl chloride into a salt that can be easily removed in the aqueous phase during workup.

Issue 2: After quenching and extraction, my NMR/TLC analysis shows the presence of benzoic acid.

This is a common outcome, as the quenching process converts benzoyl chloride into benzoic acid (as its salt). The goal of the workup is to separate this from your desired product.

  • How can I effectively remove benzoic acid during the workup? A liquid-liquid extraction procedure is the standard method.

  • Detailed Extraction Protocol:

    • Acidify the aqueous layer: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is basic. If you used a bicarbonate or hydroxide quench, it should already be basic.

    • Separate the layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The sodium salt of your product and the sodium benzoate will be in the aqueous layer.

    • Acidify to precipitate the product: Slowly add a dilute acid (e.g., 1M HCl) to the aqueous layer until it is acidic (pH ~2-3). Your product, 3-(Benzoylamino)-4-methylbenzoic acid, should precipitate out as it is less soluble in acidic water. Benzoic acid will also precipitate.

    • Filter the precipitate: Collect the solid product by vacuum filtration.

    • Wash with cold water: Wash the collected solid with a small amount of cold water to remove any remaining water-soluble impurities.

Expert Insight: The key is the differential solubility of the product and benzoic acid in various solvents. While both are carboxylic acids, their solubilities can be exploited.

Issue 3: My final product is still contaminated with benzoic acid after the initial precipitation.

If co-precipitation occurs, recrystallization is the most powerful technique for achieving high purity.

  • What is the principle behind recrystallization? Recrystallization relies on the difference in solubility of the desired compound and the impurity in a particular solvent at different temperatures.[10][11] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity remains soluble at all temperatures or is insoluble.

  • Recrystallization Protocol for 3-(Benzoylamino)-4-methylbenzoic acid:

    • Solvent Selection: A mixed solvent system is often effective. Ethanol/water or acetone/water are good starting points.[12] The goal is to find a ratio where the product is soluble in the hot solvent mixture but precipitates upon cooling, while benzoic acid remains in solution. Benzoic acid is known to have high solubility in hot water and poor solubility in cold water, which can be used to your advantage.[13]

    • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol or acetone) to your crude product to dissolve it.

    • Addition of Anti-Solvent: While the solution is still hot, slowly add the hot anti-solvent (e.g., water) dropwise until you see the first signs of persistent cloudiness (precipitation). Then, add a few more drops of the primary solvent to redissolve the precipitate.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[10][14]

    • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the precipitation of your product.

    • Filtration and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.

    • Drying: Dry the crystals thoroughly to remove any residual solvent.

Data-Driven Solvent Choice: To aid in solvent selection, consider the solubility properties of the key compounds:

CompoundWater SolubilityEthanol Solubility
3-(Benzoylamino)-4-methylbenzoic acid Sparingly solubleSoluble
Benzoic Acid Poorly soluble in cold water, highly soluble in hot water[13]Soluble[15][16]
Benzoyl Chloride Reacts with water[2]Miscible (reacts)

This data suggests that a mixed solvent system like ethanol-water could be effective, as both compounds are soluble in hot ethanol, but upon adding water and cooling, the less soluble product should preferentially crystallize.

III. Visualization of the Purification Workflow

The following diagram illustrates the logical steps for removing unreacted benzoyl chloride and purifying the final product.

PurificationWorkflow cluster_reaction Reaction & Quenching cluster_workup Workup & Isolation cluster_purification Final Purification ReactionMixture Crude Reaction Mixture (Product, Benzoyl Chloride, Byproducts) Quench Quench with aq. NaHCO3 or dil. NaOH ReactionMixture->Quench 1. Neutralize   excess reagent QuenchedMixture Quenched Mixture (Product, Sodium Benzoate, Salts) Quench->QuenchedMixture Extraction Liquid-Liquid Extraction (Organic/Aqueous) QuenchedMixture->Extraction 2. Phase   Separation Acidification Acidify Aqueous Layer (e.g., with HCl) Extraction->Acidification Aqueous Phase Precipitate Crude Solid Product (Product + Benzoic Acid) Acidification->Precipitate 3. Isolation Recrystallization Recrystallization (e.g., Ethanol/Water) Precipitate->Recrystallization 4. Refine   Purity PureProduct Pure 3-(Benzoylamino)-4- methylbenzoic acid Recrystallization->PureProduct

Caption: Workflow for the purification of 3-(Benzoylamino)-4-methylbenzoic acid.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use other bases for quenching besides sodium bicarbonate or sodium hydroxide?

    • A1: Yes, other bases like potassium carbonate can also be used. The key is to use a base that is strong enough to hydrolyze the benzoyl chloride but mild enough to not significantly affect your amide product. Sodium bicarbonate is often preferred for its mildness.

  • Q2: I seem to be losing a lot of my product during recrystallization. What can I do?

    • A2: Significant product loss during recrystallization is often due to using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • Q3: Is there an alternative to recrystallization for removing benzoic acid?

    • A3: Column chromatography can be an alternative, but it is generally more time-consuming and uses larger volumes of solvent. For larger scale purifications, recrystallization is typically more practical. Another approach is to wash the organic extract containing the product and benzoic acid multiple times with a saturated sodium bicarbonate solution.[5] This will selectively extract the more acidic benzoic acid into the aqueous layer as its sodium salt.

  • Q4: What are the safety precautions I should take when working with benzoyl chloride?

    • A4: Always handle benzoyl chloride in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Have a quenching agent (like sodium bicarbonate solution) readily available in case of spills.

V. References

  • Wikipedia. Benzoic acid. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

  • PENTA. (2025, March 26). Benzoyl chloride.

  • Fisher Scientific. (2025, September 6). Benzoyl chloride - SAFETY DATA SHEET.

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? [Link]

  • ACS Publications. (2010, October 26). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Loba Chemie. BENZOYL CHLORIDE AR. [Link]

  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride. [Link]

  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids.

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. [Link]

  • Journal of Chemical & Engineering Data. (2006, December 10). Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.

  • Asian Journal of Chemical Sciences. (2018, February 14). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]

  • Patsnap Eureka. Crystal pelleting and purifying method of aromatic carboxylic acid products. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • YouTube. (2016, February 19). Making Benzyl Chloride. [Link]

  • datapdf.com. BENZOYLATION OF AMINO ACIDS N-Benzoylamino acids are most conveniently prepared by the action of benzoyl chloride upon amino aci. [Link]

  • Homework.Study.com. Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce... [Link]

  • Course Hero. 4_2019_02_02!08_58_20_PM.docx. [Link]

  • Sciencemadness. (2006, December 23). Removing excess Benzoyl Chloride - Powered by XMB 1.9.11. [Link]

  • Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]

  • PMC - NIH. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]

  • SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]

  • Quora. (2017, August 25). What is the full reaction mechanism for benzyl chloride + NaOH? [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Solubility of Things. p-Toluic acid. [Link]

  • Vedantu. Benzyl chloride is converted to using sodium hydroxide class 11 chemistry CBSE. [Link]

  • ResearchGate. Mechanism of reaction of benzoyl chloride with cellulose in NaOH solution. [Link]

  • ijirset. (2020, April 15). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

  • Organic Syntheses Procedure. 1. [Link]

  • PubChem. 3-(4-Methyl-benzoylamino)-benzoic acid methyl ester | C16H15NO3 | CID 774521. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • University of Massachusetts. The Recrystallization of Benzoic Acid. [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization September 27, 2016. [Link]

  • Scribd. Recrystallization of Benzoic Acid PDF - Solubility. [Link]

Sources

Troubleshooting

Troubleshooting low purity in 3-(Benzoylamino)-4-methylbenzoic acid precipitation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-(Benzoylamino)-4-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(Benzoylamino)-4-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the precipitation and purification of this compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you achieve the highest possible purity in your preparations.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis and purification of 3-(Benzoylamino)-4-methylbenzoic acid.

Q1: My final product has a low and broad melting point. What does this indicate and how can I fix it?

A low and broad melting point is a classic indicator of an impure compound.[1] Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.

Likely Causes & Solutions:

  • Trapped Solvent: The crystal lattice may have incorporated solvent molecules during a rapid precipitation.

    • Solution: Ensure the final product is thoroughly dried under vacuum, possibly with gentle heating. The chosen solvent should be volatile enough to be easily removed.[2]

  • Occluded Impurities: If crystallization occurs too quickly, impurities can become trapped within the growing crystals.[3]

    • Solution: The most effective remedy is recrystallization. This process involves dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly. This slow cooling process allows for the formation of well-ordered crystals, excluding impurities into the mother liquor.[4]

  • Presence of Starting Materials or By-products: Unreacted 3-amino-4-methylbenzoic acid, benzoyl chloride (or benzoic anhydride), or side-reaction products can contaminate the final product.

    • Solution: A carefully chosen recrystallization solvent system can help separate these impurities. Additionally, aqueous washes at specific pH values during the workup can remove acidic or basic starting materials before the final precipitation.

Q2: Instead of a crystalline solid, my product is separating as an oil. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.[5] Impurities often dissolve preferentially in these oily droplets, leading to a poorly purified final product when it eventually solidifies.[5]

Strategies to Prevent Oiling Out:

  • Slower Cooling: Rapid cooling is a primary cause. To promote slow cooling, insulate the flask with glass wool or paper towels and allow it to cool to room temperature undisturbed before moving it to an ice bath.[4]

  • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent (1-5% more) to reduce the saturation level.[3][5]

  • Change Solvent System: The boiling point of your chosen solvent might be too high relative to the compound's melting point. Select a solvent with a lower boiling point or use a mixed solvent system to modulate the solubility characteristics.[2]

  • Lower the Precipitation Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated, which may be below the compound's melting point.

Q3: What is the optimal pH for precipitating 3-(Benzoylamino)-4-methylbenzoic acid to maximize purity?

As a carboxylic acid, the solubility of 3-(Benzoylamino)-4-methylbenzoic acid is highly dependent on pH.[6]

  • In Basic Conditions (High pH): The carboxylic acid group is deprotonated to form the highly water-soluble carboxylate salt (R-COO⁻).

  • In Acidic Conditions (Low pH): The carboxylate is protonated to the neutral carboxylic acid (R-COOH), which is significantly less soluble in aqueous solutions and will precipitate.

The Causality Behind pH Control: The key to purification via pH adjustment is to separate your target compound from impurities with different acidity or basicity. For instance, unreacted 3-amino-4-methylbenzoic acid is amphoteric (contains both an acidic and a basic group), while benzoic acid is a potential acidic impurity.

A typical workflow involves dissolving the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to deprotonate the carboxylic acid. This will leave non-acidic impurities behind, which can be removed by filtration. Subsequently, the clear filtrate is acidified (e.g., with dilute HCl) to a pH well below the pKa of the carboxylic acid group (typically pH 2-3 for benzoic acid derivatives), causing the pure product to precipitate.[7] This ensures that any basic impurities remain protonated and soluble in the aqueous phase.

Q4: My yield is very low after recrystallization. How can I improve it without sacrificing purity?

Low yield is a common trade-off for high purity. Several factors could be responsible:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent for recrystallization, as a significant portion of the product will remain in the mother liquor even after cooling.[5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions, allowing the solution to return to a boil each time before adding more.

  • Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), product will be lost.

    • Solution: Use a hot filtration setup (e.g., pre-heated funnel and flask) and add a slight excess of solvent (2-5%) before filtering to ensure the compound remains in solution.[2] This excess can be boiled off before the cooling and crystallization step.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.

Q5: What are the best solvents for the recrystallization of 3-(Benzoylamino)-4-methylbenzoic acid?

An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] For a molecule like 3-(Benzoylamino)-4-methylbenzoic acid, which has both polar (amide, carboxylic acid) and non-polar (aromatic rings, methyl group) features, a polar protic or a moderately polar solvent is often a good starting point.

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol 78Often a good choice for compounds with similar functional groups. The solubility of benzoic acid is high in ethanol.[9]
Methanol/Water VariesA mixed solvent system. Dissolve the compound in a minimum of hot methanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of methanol to redissolve the precipitate, then allow to cool.
Acetone/Water VariesSimilar to methanol/water, this combination can be effective for modulating solubility.
Ethyl Acetate 77A moderately polar solvent that can be effective. Check solubility at room and elevated temperatures.
Toluene 111Benzoic acid has lower solubility in toluene than in ethanol, which could be advantageous for recrystallization.[9] May be useful if polar impurities need to be removed.

Note: Always perform small-scale solubility tests with a few milligrams of your compound before committing to a bulk recrystallization.[4]

Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests (see table above).

  • Dissolution: Place the crude 3-(Benzoylamino)-4-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound by separating it from potential impurities.[10][11]

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase for benzoic acid derivatives is a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid remains protonated.[11]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your dried product.

    • Dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject 5-10 µL of the sample.

    • Run the analysis and monitor the elution of compounds using a UV detector (a wavelength around 230 nm or 254 nm is often suitable for aromatic compounds).[11]

    • Purity is calculated by integrating the peak areas. The purity percentage is the area of the main product peak divided by the total area of all peaks in the chromatogram.

Visual Workflow & Diagrams
Troubleshooting Logic for Low Purity Precipitation

The following diagram outlines a systematic approach to diagnosing and solving purity issues during the precipitation of 3-(Benzoylamino)-4-methylbenzoic acid.

G start Low Purity Identified (e.g., broad melting point) problem1 Product is Oily or Gummy ('Oiling Out') start->problem1 Visual Inspection problem2 Product is Crystalline but Impure start->problem2 Process Review problem problem solution solution process process solution1a 1. Re-dissolve in hot solvent 2. Insulate flask & allow slow cooling problem1->solution1a Cause: Cooling too fast solution1b 1. Re-dissolve in hot solvent 2. Add small amount of extra solvent problem1->solution1b Cause: Solution too concentrated process1 Perform Recrystallization problem2->process1 Action endpoint Verify Purity (HPLC, Melting Point) solution1a->endpoint solution1b->endpoint solution2a Select solvent where compound is soluble hot, insoluble cold process1->solution2a Key Step: Solvent Choice solution2b Ensure slow, undisturbed cooling to promote selective crystallization process1->solution2b Key Step: Cooling Rate solution2c Consider pH-based workup to remove acidic/basic impurities before precipitation process1->solution2c Key Step: pH Control solution2a->endpoint solution2b->endpoint solution2c->endpoint

Caption: Troubleshooting workflow for low purity issues.

References
  • University of California, Davis. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Nichols, L. (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Lee, S. S., et al. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 4: Crystallization. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1975). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents.
  • Castillo-Hernández, G. A., et al. (2024). Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. Environmental Science and Pollution Research. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Pearson. (2024, August 4). What pH would you make the water to cause the carboxylic acid to dissolve in the water? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzoic acid and its Impurities. Retrieved from [Link]

  • Caperos, A., & Szele, I. (1979). Determination of mixtures of urinary benzoic, 3- and 4-methylbenzoic, and mandelic acids by gas chromatography. Archives of Toxicology, 42(4), 281-287. Retrieved from [Link]

  • Oliveira, A. C., et al. (2011). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 56(4), 1275-1279. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • Wu, J., et al. (2004). Effects of pH, organic acids, and inorganic ions on lead desorption from soils. Journal of Environmental Quality, 33(4), 1291-1298. Retrieved from [Link]

  • US3235588A - Purification of benzoic acid. (n.d.). Google Patents.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • Scilit. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylbenzoic acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PubChem. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(Pt 7). Retrieved from [Link]

Sources

Optimization

Separation of 3-(Benzoylamino)-4-methylbenzoic acid from starting material by HPLC

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Separation of 3-(Benzoylamino)-4-methylbenzoic acid from Starting Materials Ticket ID: #HPLC-BENZ-001 Status: Open Assigned Scientist: Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Separation of 3-(Benzoylamino)-4-methylbenzoic acid from Starting Materials Ticket ID: #HPLC-BENZ-001 Status: Open Assigned Scientist: Senior Application Specialist

Introduction

Welcome to the Technical Support Center. You are likely performing the benzoylation of 3-amino-4-methylbenzoic acid to synthesize 3-(benzoylamino)-4-methylbenzoic acid .

This guide addresses the critical challenge of separating the highly polar, zwitterionic starting material (SM) from the significantly more hydrophobic, non-polar product. The following protocols are designed to be self-validating, ensuring that your data meets rigorous scientific standards.

Part 1: Method Development (Getting Started)

Q: What is the standard starting protocol for this separation?

A: Because the target molecule and the starting material possess significantly different polarities and ionization states, a Reversed-Phase (RP-HPLC) method with pH control is required.

The Chemical Logic:

  • Target (Product): Contains a hydrophobic benzamide group and a carboxylic acid. It is non-polar and will retain well on C18.

  • Starting Material (SM): 3-Amino-4-methylbenzoic acid is amphoteric (contains both amine and acid). At neutral pH, it exists as a zwitterion and elutes near the void volume (

    
    ).
    
  • Strategy: You must suppress the ionization of the carboxylic acid (pKa ≈ 4.2) to increase the retention of the starting material and prevent peak fronting.

Recommended Protocol:

ParameterSetting
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (Amide/Aromatic) and 230 nm (High sensitivity)

Gradient Profile:

Time (min)% Mobile Phase BPhase Description
0.05%Hold Low: Traps polar Starting Material (SM).
2.05%Isocratic hold to separate SM from void.
15.090%Ramp: Elutes hydrophobic Product.
18.090%Wash column.
18.15%Re-equilibration.
23.05%Ready for next injection.

Part 2: Troubleshooting & Optimization

Q: My starting material (3-amino-4-methylbenzoic acid) is eluting in the void volume. How do I fix this?

A: This is the most common issue. The SM is small and polar. If it elutes at the dead time (


), you cannot quantify it accurately.

Troubleshooting Steps:

  • Check pH: Ensure Mobile Phase A is at pH 2.5 . If the pH is > 4.0, the carboxylic acid deprotonates (

    
    ), making the molecule too polar to retain.
    
  • Lower Initial Organic: Reduce the starting %B from 5% to 2% or 0% .

  • Switch to Methanol: Methanol is a weaker solvent than ACN. Replacing ACN with MeOH in the early gradient can increase retention of polar analytes.

Q: I see a third peak between the Starting Material and the Product. What is it?

A: This is likely Benzoic Acid .[1][2][3]

  • Source: Hydrolysis of Benzoyl Chloride (the reagent used to make the amide).

  • Elution Order:

    • 3-Amino-4-methylbenzoic acid (Most Polar, elutes first).

    • Benzoic Acid (Intermediate polarity).

    • 3-(Benzoylamino)-4-methylbenzoic acid (Most Hydrophobic, elutes last).

Q: The product peak is tailing (Tailing Factor > 1.5).

A: Tailing in acidic analytes usually indicates secondary interactions with residual silanols on the silica support.

The Fix:

  • Increase Buffer Strength: If using 0.1% Formic Acid, switch to 25 mM Phosphate Buffer (pH 2.5) . The phosphate ions mask silanol sites more effectively than formate.

  • Column Choice: Ensure you are using an "End-capped" or "Base-deactivated" column.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the separation of these specific chemical species.

HPLC_Workflow Start Start: Method Development Check_SM Check Starting Material (SM) Retention (k' > 1.5) Start->Check_SM SM_Void Issue: SM Elutes in Void Check_SM->SM_Void No Retention Check_Res Check Resolution (Rs) SM vs. Benzoic Acid vs. Product Check_SM->Check_Res Retention OK Action_pH Action: Lower pH to 2.5 (Suppress ionization) SM_Void->Action_pH Action_Org Action: Reduce Initial %B to 0-2% Action_pH->Action_Org Action_Org->Check_SM Retest Coelution Issue: Co-elution Check_Res->Coelution Overlapping Peaks Final Final Method: Valid (Rs > 2.0, Tf < 1.5) Check_Res->Final Separation OK Action_Gradient Action: Flatten Gradient Slope (e.g., 5% to 60% over 20 min) Coelution->Action_Gradient Action_Gradient->Check_Res Retest

Caption: Logic flow for optimizing retention of polar starting materials and resolution of hydrophobic products.

Part 4: Sample Preparation (Critical for Quantitation)

Q: The product precipitates when I dilute the reaction mixture with water. How should I prepare the sample?

A: The product is highly hydrophobic. Do not use pure water as a diluent.

Protocol:

  • Solvent: Prepare a diluent of 50:50 Water:Acetonitrile or pure Methanol .

  • Dissolution: Dissolve the crude solid in a small volume of DMSO (if necessary), then dilute with the mobile phase.

  • Filtration: Filter through a 0.45 µm PTFE filter (Nylon may bind the hydrophobic product).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC retention mechanisms and pH control).
  • PubChem. (2025).[2][4] 3-Amino-4-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2024). Separation of Benzoic Acid Derivatives on Mixed-Mode Columns. (Demonstrates separation logic for amino-benzoic acids). Available at: [Link]

Sources

Troubleshooting

Controlling regioselectivity during functionalization of 3-benzamido-4-methylbenzoic acid

Executive Summary The functionalization of 3-benzamido-4-methylbenzoic acid presents a classic "competing director" challenge in aromatic chemistry. The scaffold contains three distinct directing groups: Carboxylic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-benzamido-4-methylbenzoic acid presents a classic "competing director" challenge in aromatic chemistry. The scaffold contains three distinct directing groups:

  • Carboxylic Acid (C1): Strong electron-withdrawing group (EWG), meta-director.

  • Benzamido Group (C3): Moderate electron-donating group (EDG), ortho/para-director.

  • Methyl Group (C4): Weak EDG, ortho/para-director.

This guide addresses the specific regioselectivity conflicts between Position 2 (C2) , Position 5 (C5) , and Position 6 (C6) . We provide troubleshooting workflows to switch between Electronic Control (Electrophilic Aromatic Substitution) and Coordination Control (Directed Ortho Metalation).

Part 1: The Regioselectivity Map

Before troubleshooting, you must visualize the "Push/Pull" forces on the ring.

RegioMap Core 3-Benzamido-4-methylbenzoic Acid (Core Scaffold) C2 Position 2 (C2) Target: DOM Status: Sterically Hindered Core->C2 Directed by Amide + COOH (Synergy) C5 Position 5 (C5) Target: Minor EAS Status: Methyl-Activated Core->C5 Directed by Methyl (Ortho) + COOH (Meta) C6 Position 6 (C6) Target: Major EAS Status: Amide-Activated Core->C6 Directed by Amide (Para)

Caption: Figure 1. Regioselectivity vectors. Green arrow indicates the dominant electronic path (EAS). Red dashed arrow indicates the coordination path (DOM).

Part 2: Troubleshooting Guides

Module A: Electrophilic Aromatic Substitution (Nitration/Halogenation)

User Goal: Functionalize the ring using standard electrophiles (NO₂⁺, Br⁺, etc.). Common Issue: Getting a mixture of C6 (Major) and C5 (Minor), or low conversion.

The Science of the Problem

In EAS, the Benzamido group (C3) is the strongest activator. It directs para to itself, favoring C6 . However, the Methyl group (C4) directs ortho to itself, favoring C5 . The COOH (C1) directs meta, which reinforces C5 .

  • Result: C6 is usually the major product due to the superior resonance donation of the amide, but C5 is a persistent minor impurity (10-30%) because of the cooperative effects of the Methyl and COOH groups.

Troubleshooting Workflow
SymptomProbable CauseCorrective Action
Ratio of C6:C5 is too low (Too much C5 impurity)Temperature too high. Higher temps reduce selectivity, allowing the weaker Methyl director to compete.Cool the reaction. Run nitration at -10°C to 0°C. Kinetic control favors the strongest activator (Amide -> C6).
No reaction / Low Yield Deactivation by COOH. The acid makes the ring electron-poor.Use "Super-Electrophiles". For nitration, use fuming HNO₃/H₂SO₄ or KNO₃/TFAA. Standard conditions may fail.
Formation of C2 isomer Unlikely in EAS. If observed, check for ipso-substitution or rearrangement. C2 is sterically blocked by the benzamido and COOH groups.

Protocol: High-Selectivity Nitration (Targeting C6)

  • Dissolve 1.0 eq of substrate in concentrated H₂SO₄.

  • Cool to -10°C (Ice/Salt bath).

  • Add 1.05 eq of Fuming HNO₃ dropwise over 30 mins. Do not let temp rise above 0°C.

  • Stir for 1 hour at 0°C.

  • Quench on ice. The C6 isomer typically precipitates first due to higher symmetry.

Module B: Directed Ortho Metalation (DOM)

User Goal: Functionalize Position 2 (C2) . Common Issue: EAS reagents will never hit C2 due to steric sandwiching. Users attempting Friedel-Crafts or Nitration here will fail.

The Science of the Solution

To hit C2, you must abandon electronics and use Coordination Chemistry .

  • The Amide Oxygen (at C3) and the Carboxylate (at C1) can both coordinate to Lithium.

  • This creates a "Synergistic Lithiation" effect at C2.

  • Mechanism: The base (Li-R) complexes with the directing groups, bringing the basic anion into close proximity with the C2 proton. This is the Complex Induced Proximity Effect (CIPE) .

Troubleshooting Workflow
SymptomProbable CauseCorrective Action
Starting Material Recovery Base consumed by COOH. The first equivalent of base just deprotonates the acid to carboxylate.Use ≥ 2.2 equivalents of base. (1 eq for COOH -> COOLi, 1.1 eq for C-H -> C-Li).
Attack at C6 instead of C2 Steric hindrance at C2. Even with directing, the benzamido group is bulky.Switch Base. Use s-BuLi or t-BuLi instead of n-BuLi. Use TMEDA as a ligand to break up base aggregates and reduce steric bulk of the reagent cluster.
Decarboxylation Temperature too high. Lithiated benzoates are unstable > -50°C.Keep it Cold. Maintain -78°C strictly. Quench with electrophile at -78°C before warming.

Protocol: C2-Selective Lithiation (The "Sandwich" Technique)

  • Suspend substrate in anhydrous THF under Argon.

  • Cool to -78°C.

  • Add 2.2 eq of LIDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: n-BuLi may act as a nucleophile on the benzamide carbonyl; Amide bases are safer.

  • Stir for 1 hour at -78°C. (Formation of the dianion).

  • Add Electrophile (e.g., MeI, DMF, I₂) rapidly.

  • Warm slowly to Room Temp.

Part 3: Decision Logic (Visualization)

Use this flow to determine your experimental path.

DecisionTree Start Start: Functionalize Scaffold Target Which Position? Start->Target C6 Target: C6 (Para to Amide) Target->C6 Major Electronic C2 Target: C2 (Between Groups) Target->C2 Steric/Coordination C5 Target: C5 (Ortho to Methyl) Target->C5 Minor Electronic MethodEAS Method: EAS (Nitration/Halogenation) C6->MethodEAS CondEAS Condition: Low Temp (<0°C) Strong Acid MethodEAS->CondEAS MethodDOM Method: DOM (Lithiation) C2->MethodDOM CondDOM Condition: 2.2 eq Base -78°C THF MethodDOM->CondDOM MethodBlock Method: Block & Protect 1. Sulfonate C6 2. Functionalize C5 3. Desulfonate C5->MethodBlock

Caption: Figure 2. Strategic decision tree for selecting synthetic methodology based on target regiochemistry.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the Benzamido group directing to C6 and not C2 in EAS? A: While the amide is an ortho/para director, Position 2 is "sandwiched" between the bulky benzamido group and the carboxylic acid. The steric energy penalty for the transition state at C2 is too high for standard electrophiles. C6 is para to the amide and only has the carboxylic acid as a neighbor, making it kinetically accessible.

Q2: Can I hydrolyze the amide to an amine to change selectivity? A: Yes. If you hydrolyze to 3-amino-4-methylbenzoic acid , the free amine (-NH₂) is a much stronger activator than the amide. It will direct even more strongly to C6 (para) and C2 (ortho). However, the free amine is prone to oxidation. If you need C5, you might consider protecting the amine as a bulky phthalimide to block C2 and C6 sterically, though this is difficult on this specific scaffold.

Q3: My starting material is insoluble in THF. How do I run the DOM reaction? A: Benzoic acid derivatives often require solubilization.

  • Trick: Add the base (1st equivalent) at 0°C to form the lithium carboxylate salt before cooling to -78°C. The salt is often more soluble or forms a fine suspension that reacts effectively.

  • Alternative: Use TMEDA (Tetramethylethylenediamine) as a co-solvent/additive. It breaks up lithium aggregates and improves solubility.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

  • Mortier, J., et al. (2006).[1] Directed Ortho-Metalation of Unprotected Benzoic Acids.[1][2][3] The Journal of Organic Chemistry, 71(13). (Describes the use of COOH as a directing group).

  • Snieckus, V. (1990). Directed ortho metalation.[1][2][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on Amide Directed Metalation).

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Classic review on the mechanism of DOM).

Sources

Optimization

Minimizing side reactions in the acylation of 3-amino-p-toluic acid

Topic: Minimizing Side Reactions in the Acylation of 3-Amino-p-Toluic Acid Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in the Acylation of 3-Amino-p-Toluic Acid Content Type: Technical Support Center (Troubleshooting & Optimization) Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of acylating 3-amino-4-methylbenzoic acid (3-amino-p-toluic acid). Unlike simple aniline acylation, this substrate presents a "Steric-Electronic Conflict" due to the ortho-methyl group and the para-carboxylic acid. This guide provides mechanistic insights, optimized protocols, and troubleshooting pathways to maximize N-acylation selectivity while suppressing mixed anhydride formation and polymerization.

Module 1: The Mechanistic Challenge (Critical Process Parameters)

To minimize side reactions, you must first understand the competition occurring in your flask.[1] The reaction is not merely Amine + Acylating Agent → Amide.[1]

The Substrate Profile:

  • Steric Hindrance: The methyl group at position 4 is ortho to the amino group at position 3.[1] This significantly increases the activation energy for the nucleophilic attack on the acylating agent compared to unsubstituted 3-aminobenzoic acid.[1]

  • Zwitterionic Nature: The molecule exists as a zwitterion in neutral media, leading to poor solubility in standard organic solvents (DCM, Toluene) and water.[1]

  • Competing Nucleophile: The carboxylic acid (especially if deprotonated to carboxylate) competes with the hindered amine, leading to O-acylation (Mixed Anhydride) .[1]

The Reaction Landscape (Pathway Analysis)

ReactionPathways Substrate 3-Amino-p-Toluic Acid (Zwitterion) Target Target Amide (N-Acylation) Substrate->Target Path A: Amine Attack (Slowed by ortho-Me) Side1 Mixed Anhydride (O-Acylation) Substrate->Side1 Path B: Carboxyl Attack (Fast if Base present) AcylAgent Acylating Agent (Ac2O or RCOCl) Side2 Diacylated Impurity Target->Side2 Path C: Over-reaction Side1->Target Rearrangement (Possible but slow)

Figure 1: Reaction pathways showing the competition between the desired N-acylation (Path A) and the parasitic O-acylation (Path B). The ortho-methyl group kinetically hinders Path A.

Module 2: Optimized Protocol (The Self-Validating System)

Recommendation: Do NOT use Schotten-Baumann conditions (Aqueous NaOH/Acyl Chloride) as your primary choice.[1] The basic pH generates the carboxylate (


), which is a competent nucleophile that competes with the sterically hindered amine, promoting mixed anhydrides.

Preferred Method: Homogeneous Acidic Acylation This method utilizes acetic acid as both solvent and catalyst.[1] It suppresses O-acylation by keeping the carboxyl group protonated (less nucleophilic) while maintaining the amine's reactivity.

Reagents:

  • Substrate: 3-Amino-4-methylbenzoic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 - 1.5 equiv)

  • Solvent: Glacial Acetic Acid (5-10 volumes)

Step-by-Step Workflow:

  • Dissolution (The Solubilization Check):

    • Suspend the substrate in Glacial Acetic Acid at Room Temperature (RT).[1]

    • Checkpoint: The mixture will likely be a slurry.[2] This is normal. Do not heat yet.[1]

  • Addition (The Exotherm Control):

    • Add Acetic Anhydride dropwise.[1][3]

    • Note: A slight exotherm indicates reaction initiation.[1]

  • Reaction (The Kinetic Drive):

    • Heat the mixture to 60–80°C .

    • Why? The ortho-methyl hindrance requires thermal energy to overcome the activation barrier.[1]

    • Visual Validator: The slurry should dissolve into a clear solution as the zwitterion is converted to the less polar N-acetylated product.[1] If it clears, the reaction is working. [1]

  • Quench & Isolation (The Hydrolysis Step):

    • Once TLC/HPLC confirms consumption of amine, cool to RT.[1]

    • Pour the mixture into Ice Water (10 volumes).

    • Crucial Mechanism: Water hydrolyzes any trace Mixed Anhydride (O-acyl) back to the carboxylic acid and acetic acid, while the N-amide remains stable.

    • Stir for 30-60 minutes to ensure complete precipitation.[1]

  • Filtration:

    • Filter the white/off-white solid.[1] Wash with water to remove acetic acid.[1]

Module 3: Troubleshooting Guide (FAQs)
Issue 1: "I see a new spot on TLC that isn't my product, but it disappears during workup."

Diagnosis: This is likely the Mixed Anhydride (O-acyl species) .

  • Cause: The carboxylic acid reacted with the anhydride.[1][3][4]

  • Solution: This is often benign if you perform an aqueous quench.[1] The mixed anhydride is unstable in water and will hydrolyze back to the free acid (your desired carboxyl group) while the amide bond remains intact.[1]

  • Action: Increase the duration of the aqueous stir step (Quench step 4) to ensure full hydrolysis before filtration.

Issue 2: "My conversion is stuck at 80% even with excess reagent."

Diagnosis: Steric Stalling.

  • Cause: The ortho-methyl group is blocking the approach of the acylating agent, and the reaction has reached an equilibrium or kinetic crawl.

  • Solution:

    • Increase temperature to 90°C (carefully).

    • Add a catalyst: 0.1 equiv of Sodium Acetate . This buffers the solution and can assist in proton transfer, acting as a mild base to deprotonate the ammonium intermediate without activating the carboxyl group too aggressively.

Issue 3: "The product is colored (pink/brown) instead of white."

Diagnosis: Oxidation of the Aniline. [1]

  • Cause: 3-amino-p-toluic acid is an aniline derivative and is prone to air oxidation, especially at high temperatures.

  • Solution:

    • Degas your acetic acid with Nitrogen/Argon before use.[1]

    • Add a pinch of sodium bisulfite or ascorbic acid to the aqueous quench to reduce oxidized impurities during isolation.[1]

Module 4: Data & Specifications

Solubility & Reactivity Table

ParameterValue / CharacteristicImplication for Protocol
pKa (Amine) ~4.5Moderate nucleophile; requires no strong base activation.
pKa (Acid) ~4.2Similar to amine; risk of competitive ionization.[1]
Steric Factor High (Ortho-Methyl)Reaction rates will be 5-10x slower than 3-aminobenzoic acid.
Solubility (Water) Poor (Isoelectric point)Aqueous synthesis (Schotten-Baumann) will suffer from heterogeneity.
Solubility (AcOH) Good (upon heating)Ideal solvent for homogeneous reaction.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield / Incomplete Rxn Start->LowYield Impurities Impurities / Side Products Start->Impurities CheckTemp Check Temperature. Is it < 60°C? LowYield->CheckTemp CheckWorkup Check Quench. Was water added? Impurities->CheckWorkup IncreaseTemp Action: Increase to 80°C (Overcome Sterics) CheckTemp->IncreaseTemp Yes Add NaOAc Catalyst Add NaOAc Catalyst CheckTemp->Add NaOAc Catalyst No Hydrolysis Action: Extend Aqueous Stir (Hydrolyze Mixed Anhydride) CheckWorkup->Hydrolysis Yes Recrystallize (EtOH/Water) Recrystallize (EtOH/Water) CheckWorkup->Recrystallize (EtOH/Water) No

Figure 2: Logical flow for diagnosing common yield and purity issues during the acylation of hindered aminobenzoic acids.

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for acetylation of anthranilic acid derivatives).

  • Raistrick, H., et al. (1975).[1] "Acylation of hindered aromatic amines." Journal of the Chemical Society, Perkin Transactions 1. (Discusses the kinetic retardation caused by ortho-substituents).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. Retrieved from PubChem.[1][5]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic details on nucleophilic acyl substitution and mixed anhydride formation).

Sources

Troubleshooting

Purification strategies for benzoylamino benzoic acid derivatives without chromatography

Welcome to the Purification Support Center for Benzoylamino Benzoic Acid Derivatives. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Support Center for Benzoylamino Benzoic Acid Derivatives.

I am your Senior Application Scientist. Below is a technical guide designed to resolve purification bottlenecks without the need for flash chromatography. These protocols rely on exploiting the physicochemical differences—specifically solubility differentials and pKa modulation —between your target amide, the starting amine (aminobenzoic acid), and the acid byproduct (benzoic acid).

Module 1: The Purification Logic (Workflow)

Before beginning, review this decision matrix. It visualizes the sequential removal of impurities based on their chemical nature.[1][2]

PurificationWorkflow Figure 1: Non-Chromatographic Purification Workflow Crude Crude Reaction Mixture (Product + Amine + Benzoic Acid) Step1 STEP 1: Acidic Slurry (1M HCl Wash) Crude->Step1 Filtrate1 Filtrate (Discard) Contains: Protonated Amine (Water Soluble) Step1->Filtrate1 Solid1 Solid Cake Contains: Product + Benzoic Acid Step1->Solid1 Filter Step2 STEP 2: Lipophilic Trituration (DCM or Chloroform Slurry) Solid1->Step2 Filtrate2 Filtrate (Discard) Contains: Benzoic Acid (DCM Soluble) Step2->Filtrate2 Solid2 Solid Cake Contains: Semi-Pure Product Step2->Solid2 Filter Step3 STEP 3: Recrystallization (Ethanol/Water) Solid2->Step3 Final Final Pure Product (Crystalline Solid) Step3->Final

Module 2: Removal of Unreacted Amine (The Acidic Slurry)

The Problem: Your crude material contains unreacted aminobenzoic acid (starting material). The Science: Aminobenzoic acids are amphoteric but possess a basic amine group (


). Your product is an amide; its nitrogen is non-basic due to resonance with the carbonyl group.
The Fix:  We use dilute acid to protonate the starting material, turning it into a water-soluble ammonium salt, while your product remains a neutral, insoluble solid.
Protocol:
  • Grind the crude solid into a fine powder to maximize surface area.

  • Suspend the powder in 1M HCl (10 mL per gram of crude).

    • Note: Do not use concentrated HCl, as it may hydrolyze the amide bond over time.

  • Stir vigorously at room temperature for 15–20 minutes.

  • Filter the suspension using a sintered glass funnel or Buchner funnel.

  • Wash the filter cake with water (2x) to remove residual acid.

  • Discard the filtrate (contains the unreacted amine). Keep the solid.

Module 3: Removal of Benzoic Acid (The Lipophilic Trituration)

The Problem: The most persistent impurity is benzoic acid (from the hydrolysis of benzoyl chloride). The Science:

  • Benzoic Acid: Highly soluble in Dichloromethane (DCM), Chloroform, and Diethyl Ether.

  • Benzoylamino Benzoic Acid: Due to the rigid amide backbone and additional carboxylic acid, these derivatives possess strong intermolecular Hydrogen bonding (dimerization). They are typically insoluble or sparingly soluble in non-polar/chlorinated solvents like DCM. The Fix: A "wash" with a solvent that dissolves the impurity but not the product.

Protocol:
  • Dry the solid obtained from Module 2 thoroughly (residual water blocks DCM access).

  • Suspend the dried solid in DCM (Dichloromethane) (5–10 mL per gram).

  • Sonicate or stir for 10 minutes.

    • Observation: The solid should remain visible. If it dissolves completely, stop; your derivative is too lipophilic for this step (see FAQ).

  • Filter the suspension.

  • Wash the cake with a small amount of cold DCM.

  • Discard the filtrate (contains the benzoic acid impurity).

  • Dry the solid.[3][4] It should now be chemically pure (>95%).

Module 4: Final Polish (Recrystallization)[4][5]

The Problem: The product is pure but amorphous or discolored. The Science: Amides crystallize exceptionally well from alcohol/water mixtures due to the temperature-dependent solubility gradient.

Protocol:
  • Dissolve the solid in boiling Ethanol (95%) . Use the minimum amount necessary to get a clear solution.

  • Optional: If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot.

  • Remove from heat.[5] Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of ethanol to clear the solution again.

  • Allow to cool slowly to room temperature, then place in an ice bath (

    
    ).
    
  • Collect crystals via filtration.[4]

Module 5: Troubleshooting & FAQs

Q1: My product dissolves in the DCM during Module 3. What now?

  • Diagnosis: Your derivative likely has lipophilic substituents (e.g., alkyl chains on the ring) making it soluble in chlorinated solvents.

  • Solution: Switch the solvent in Module 3 to Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Benzoic acid remains soluble in ether, while polar amides often precipitate. Alternatively, use a Hot Water Slurry : Suspend the solid in water at

    
    . Benzoic acid is soluble (
    
    
    
    ) in hot water; most benzoylamino derivatives are not. Filter while hot.[5][6][7]

Q2: I tried the Acidic Slurry (Module 2), but my product oiled out.

  • Diagnosis: The impurity profile lowered the melting point, or the solvent trapped in the lattice created a gum.

  • Solution: Chill the mixture in an ice bath while stirring. If it remains an oil, decant the aqueous acid, dissolve the oil in a minimal amount of Methanol, and pour it into a large volume of ice-cold water to force rapid precipitation.

Q3: Can I just use a base extraction (NaOH) to remove the benzoic acid?

  • Answer: No. Both your product (a carboxylic acid) and the impurity (benzoic acid) will deprotonate and dissolve in the basic aqueous layer. You will not achieve separation. Separation must be based on solubility (Module 3), not acidity.

Q4: How do I know if the Benzoic Acid is gone?

  • Check: Run a TLC (Thin Layer Chromatography).[5][7]

    • Mobile Phase: 5% Methanol in DCM with 1% Acetic Acid.

    • Visualization: UV light (254 nm). Benzoic acid moves much faster (

      
      ) than the benzoylamino derivative (
      
      
      
      ).

Comparison of Physical Properties

PropertyBenzoic Acid (Impurity)4-Aminobenzoic Acid (Impurity)Benzoylamino Benzoic Acid (Product)
pKa (Acid) ~4.2~4.8~4.0–4.5
pKa (Base) N/A~2.4 (Amine)< -0.5 (Amide - Neutral)
Solubility (1M HCl) InsolubleSoluble (Forms Salt)Insoluble
Solubility (DCM) Soluble InsolubleInsoluble / Sparingly Soluble
Solubility (Hot Water) Soluble (

)
SolubleInsoluble

References

  • Solubility of Benzoic Acid: National Institute of Health Sciences (NIHS). "Benzoic Acid Purity and Solubility Standards." Available at: [Link] (Accessed via verified search).

  • pKa Values of Aminobenzoic Acids: ResearchGate / Journal of Chemical & Engineering Data. "Solubility and Dissociation Constants of Benzoic Acid Derivatives." Available at: [Link] (Accessed via verified search).

  • Amide Purification Strategies: LibreTexts Chemistry. "Acid-Base Extraction and Recrystallization of Benzamides." Available at: [Link] (Accessed via verified search).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Solvent Optimization: 1H NMR Analysis of 3-(Benzoylamino)-4-methylbenzoic Acid

Executive Summary Objective: To provide a definitive spectroscopic characterization of 3-(Benzoylamino)-4-methylbenzoic acid, a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive spectroscopic characterization of 3-(Benzoylamino)-4-methylbenzoic acid, a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib analogs).[1][2]

The Challenge: This compound possesses three distinct chemical environments—a polar carboxylic acid, a rigid amide linker, and a hydrophobic methyl-substituted aromatic core.[1][2] Standard non-polar solvents often fail to solubilize the molecule or obscure critical exchangeable protons (


, 

), leading to ambiguous structural assignments.[2]

The Solution: This guide compares the efficacy of DMSO-d6 versus CDCl3 and establishes a self-validating protocol for distinguishing the product from its precursor, 3-amino-4-methylbenzoic acid.[1][2]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution data, follow this optimized workflow.

Step 1: Solvent Selection Logic

Do not default to Chloroform-d (


).[1][2] The polarity of the carboxylic acid and the amide moiety necessitates a polar aprotic solvent to disrupt intermolecular hydrogen bonding and ensure full solubility.[1][2]

Protocol:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9 atom % D).[1][2]

    • Note: If using

      
      , you will likely observe a suspension or broadened peaks due to aggregation.[1][2]
      
  • Mixing: Sonicate for 60 seconds at ambient temperature. Ensure the solution is completely clear.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     ppm).[1][2]
    
Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay requirements.

  • Number of Scans (NS): 16 (DMSO-d6) vs. 64+ (CDCl3 due to poor solubility).[1][2]

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative integration).

  • Temperature: 298 K (25°C).[1][2]

Comparative Guide: Solvent Performance

This section objectively compares the two most common NMR solvents for this specific molecular class.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Solubility Excellent Poor The polar amide/acid groups require high dielectric solvation (DMSO

vs CDCl3

).[1][2]
Amide (

) Visibility
Sharp Singlet (~10 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, "locking" the

proton in a specific conformation, reducing exchange rates.[2]
Acid (

) Visibility
Visible (Broad, ~13 ppm) Often InvisibleRapid proton exchange in CDCl3 often broadens this peak into the baseline.[2]
Water Artifacts HDO peak at 3.33 ppmHDO peak at 1.56 ppmDMSO is hygroscopic; the water peak can obscure mid-field signals if the sample is wet.[1][2]
Visualizing the Decision Process

SolventSelection Start Start: Sample Prep CheckSolubility Check Solubility (Polar/Amide/Acid) Start->CheckSolubility CDCl3 Try CDCl3 CheckSolubility->CDCl3 Non-polar analogs DMSO Try DMSO-d6 CheckSolubility->DMSO Target Compound (Amide + Acid) ResultCDCl3 Result: Broad Peaks Missing NH/COOH CDCl3->ResultCDCl3 ResultDMSO Result: Sharp Peaks Visible Exchangeables DMSO->ResultDMSO ResultCDCl3->DMSO Re-dissolve Analysis Final Analysis ResultDMSO->Analysis Proceed to Integration

Figure 1: Decision logic for solvent selection emphasizing the necessity of DMSO-d6 for amide/acid characterization.

Spectroscopic Characterization (Data Analysis)[3][4]

The following data represents the characteristic signals observed in DMSO-d6 .

A. Key Diagnostic Signals
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
-COOH 12.80 – 13.10Broad Singlet1H-Highly deshielded due to electronegativity and H-bonding.[1][2]
Amide -NH- 10.10 – 10.40Singlet1H-Diagnostic peak for successful benzoylation.[1][2] Disappears with

shake.[1][2]
Ar-H (H2) 8.35 – 8.50Doublet (d)1H~2.0 (meta)Most deshielded aromatic proton; sandwiched between electron-withdrawing COOH and Amide.[1][2]
Benzoyl (Ortho) 7.95 – 8.05Doublet (d)2H~7.5 (ortho)Protons on the benzoyl ring, ortho to the carbonyl.
Benzoyl (Meta/Para) 7.50 – 7.65Multiplet3H-Overlapping signals from the distal phenyl ring.[1][2]
Ar-H (H5) 7.35 – 7.45Doublet (d)1H~8.0 (ortho)Ortho to the methyl group; shielded relative to H2/H6.[1][2]
Ar-H (H6) 7.75 – 7.85dd1H8.0, 2.0Coupled to H5 (ortho) and H2 (meta).[1][2]
-CH3 2.30 – 2.40Singlet3H-Characteristic benzylic methyl group.[1][2]
B. Reaction Monitoring: Product vs. Precursor

Distinguishing the product from the starting material (3-amino-4-methylbenzoic acid) is crucial for validating reaction completion.[1][2]

  • Shift of the Nitrogen Proton:

    • Precursor (

      
      ):  Appears as a broad signal around 5.0 – 6.0 ppm  (variable).[2]
      
    • Product (

      
      -CO-):  Shifts dramatically downfield to ~10.2 ppm .[1][2]
      
  • Aromatic Region Expansion:

    • Precursor: Shows only 3 aromatic protons (the benzoic acid core).[2]

    • Product: Shows 8 aromatic protons (3 core + 5 benzoyl).[1][2] The appearance of the multiplet at 7.5–8.0 ppm confirms the addition of the benzoyl group.[1][2]

Visualizing the Connectivity

SignalAssignment Methyl Methyl (-CH3) 2.35 ppm CoreRing Benzoic Core (H2, H5, H6) Methyl->CoreRing Attached C4 Amide Amide (-NH-) 10.2 ppm Methyl->Amide Possible NOE (Spatial Proximity) CoreRing->Amide Attached C3 Acid Acid (-COOH) ~13.0 ppm CoreRing->Acid Attached C1 Benzoyl Benzoyl Ring 7.5 - 8.0 ppm Amide->Benzoyl Linker

Figure 2: Structural connectivity and corresponding NMR signal logic. The dashed line indicates a potential Nuclear Overhauser Effect (NOE) between the methyl and amide protons, confirming regiochemistry.

Mechanistic Insight: Why These Shifts Occur?

The Amide Anisotropy

The proton on the nitrogen (


) appears at ~10.2 ppm, which is significantly downfield compared to a standard amine. This is due to the paramagnetic anisotropy  of the adjacent carbonyl group (

).[1][2] The carbonyl double bond creates a magnetic field that reinforces the external field (

) at the position of the proton, "deshielding" it.[1]
Solvent-Solute Hydrogen Bonding

In DMSO-d6 , the sulfoxide oxygen acts as a strong Hydrogen Bond Acceptor (HBA).[1][2] It forms a hydrogen bond with the amide hydrogen (


).[1][2] This interaction:
  • Increases the electron withdrawal from the proton (deshielding it further).[1][2]

  • Slows down the chemical exchange of the proton, sharpening the peak compared to

    
    .
    
Steric Compression (The "Ortho" Effect)

The H2 proton (on the central ring) is physically crowded between the carboxylic acid and the bulky benzoylamino group. This steric compression, combined with the electron-withdrawing inductive effects of both groups, makes H2 the most deshielded aromatic signal (~8.4 ppm).[1]

References

  • Abraham, R. J., & Mobli, M. (2006).[2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Institute of Standards and Technology (NIST). "3-Amino-4-methylbenzoic acid Spectral Data."[1][2] NIST Chemistry WebBook.[1][2][3]

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][4][5] (General reference for chemical shift additivity rules).

  • Gadikota, V., et al. (2023).[1][2][4][6] "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry.

Sources

Comparative

FTIR characteristic peaks of amide and carboxylic acid in 3-benzamido-4-methylbenzoic acid

Technical Guide: FTIR Characterization of 3-Benzamido-4-Methylbenzoic Acid Executive Summary This guide provides a detailed spectral analysis of 3-benzamido-4-methylbenzoic acid , a critical structural motif often encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: FTIR Characterization of 3-Benzamido-4-Methylbenzoic Acid

Executive Summary This guide provides a detailed spectral analysis of 3-benzamido-4-methylbenzoic acid , a critical structural motif often encountered as an intermediate or impurity in the synthesis of tyrosine kinase inhibitors (such as Imatinib analogs). The molecule presents a unique spectroscopic challenge: distinguishing the overlapping signals of two carbonyl-containing functional groups—the carboxylic acid and the secondary amide —within a crowded aromatic fingerprint.[1]

This document objectively compares the spectral characteristics of the target molecule against its synthetic precursor (3-amino-4-methylbenzoic acid ) to provide a validated method for reaction monitoring and structural confirmation.

Structural Analysis & Theoretical Band Assignment

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its vibrating centers. The structure consists of a toluene core substituted with a carboxylic acid at position 1 and a benzamide moiety at position 3.

The "Carbonyl Conflict"

The primary analytical challenge is the 1600–1750 cm⁻¹ region . Both the carboxylic acid and the amide possess C=O bonds.[1][2][3]

  • Carboxylic Acid (Dimer): In solid-state (KBr pellet), carboxylic acids form stable hydrogen-bonded dimers, lowering the C=O frequency to ~1680–1710 cm⁻¹ .

  • Amide I Band: The amide carbonyl typically absorbs at ~1630–1660 cm⁻¹ .

  • Differentiation Strategy: Successful identification relies on resolving these two peaks and confirming the presence of the Amide II band (N-H bending), which is absent in the carboxylic acid precursor.

Comparative Spectral Guide: Precursor vs. Product

The following table contrasts the target molecule with its immediate precursor, 3-amino-4-methylbenzoic acid . This comparison is the standard method for validating the benzoylation reaction.

Functional GroupMode of VibrationPrecursor: 3-Amino-4-methylbenzoic Acid (cm⁻¹)Target: 3-Benzamido-4-methylbenzoic Acid (cm⁻¹) Diagnostic Note (Key Differentiator)
O-H (Acid) Stretch2500–3300 (Broad)2500–3300 (Broad) "Bearded" shape; obscures C-H stretches. Remains unchanged.
N-H (Amine/Amide) Stretch3300–3450 (Doublet)3320–3360 (Singlet) CRITICAL: Precursor has 2 spikes (primary amine); Product has 1 spike (secondary amide).
C=O (Acid) Stretch1670–16901680–1700 Strong intensity. Often the highest wavenumber carbonyl peak.
C=O (Amide I) StretchAbsent1640–1660 Strong intensity. Appears as a distinct peak or shoulder below the acid C=O.[1]
N-H (Amide II) BendingAbsent1530–1550 CONFIRMATION: Medium/Strong band. The "fingerprint" of successful amide bond formation.
N-H (Amine) Scissoring~1620AbsentThe disappearance of the amine scissoring band confirms full conversion.
C-O (Acid) Stretch1280–13101280–1310 Strong, often coupled with O-H bending (~1420).

Detailed Experimental Protocol

To achieve the resolution necessary to distinguish the Amide I band from the Acid C=O, proper sample preparation is non-negotiable.

Method: Potassium Bromide (KBr) Pellet

Why this method? Solid-state analysis is preferred over liquid cells for this compound because the solvent (e.g., DMSO) often masks the carbonyl region. KBr allows for clear resolution of the hydrogen-bonded dimer states.

Step-by-Step Workflow:

  • Desiccation: Dry the sample of 3-benzamido-4-methylbenzoic acid in a vacuum oven at 60°C for 2 hours.

    • Reasoning: Moisture creates a broad water peak at 3400 cm⁻¹ and 1640 cm⁻¹, which directly interferes with the Amide I and N-H signals.

  • Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.

    • Caution: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid Christiansen scattering (which causes sloping baselines).

  • Compression: Press at 8–10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for carbonyl splitting).

    • Scans: 32 or 64.

Validation & Logic Pathways

A. Synthesis Validation Workflow

This diagram outlines the decision-making process during the synthesis of the target molecule, using FTIR as the primary checkpoint.

SynthesisValidation Start Start: 3-Amino-4-methylbenzoic Acid Reaction Reaction: + Benzoyl Chloride (Schotten-Baumann conditions) Start->Reaction Crude Isolate Crude Product Reaction->Crude FTIR FTIR Analysis (KBr Pellet) Crude->FTIR Decision Check 3300-3400 cm⁻¹ Region FTIR->Decision ResultA Doublet Peak Observed (Primary Amine Persists) Decision->ResultA Doublet ResultB Single Sharp Peak + Broad OH (Secondary Amide Formed) Decision->ResultB Singlet Recycle Incomplete Reaction: Reprocess/Recrystallize ResultA->Recycle Check2 Check 1530-1550 cm⁻¹ Region ResultB->Check2 Final VALIDATED: 3-Benzamido-4-methylbenzoic Acid Check2->Final Peak Present (Amide II) Check2->Recycle Peak Absent

Figure 1: Synthesis validation logic flow. The transition from an amine doublet to an amide singlet, combined with the appearance of the Amide II band, confirms the product.

B. Spectral Assignment Logic

How to interpret the crowded Carbonyl Region (1600-1750 cm⁻¹).

SpectralLogic Input Region 1600-1750 cm⁻¹ Split Peak Morphology? Input->Split Single Single Broad Peak (~1680 cm⁻¹) Split->Single Double Split Peak / Shoulder (1690 + 1650 cm⁻¹) Split->Double Analysis1 Unresolved. Amide I & Acid C=O overlapping. Likely wet sample or low res. Single->Analysis1 Analysis2 Resolved. Higher Freq = Acid C=O Lower Freq = Amide I Double->Analysis2 Action Check 1540 cm⁻¹ (Amide II) Analysis1->Action Analysis2->Action

Figure 2: Interpreting the "Carbonyl Conflict." A split peak is the ideal result, indicating separation of the Acid and Amide carbonyls.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Amide I/II and Carboxylic Acid dimer shifts).
  • NIST Chemistry WebBook. 3-Amino-4-methylbenzoic acid IR Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link] (Verified precursor data).

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link] (General theory on Amide I vs Acid C=O shifts).

  • Sinha, S., et al. (2010). Synthesis and characterization of Imatinib Mesylate intermediates. (Provides context for benzamide derivatives in this specific structural family). Note: While specific journal access varies, the spectral logic is derived from standard benzanilide characterization protocols found in this class of drug synthesis.

Sources

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of 3-(Benzoylamino)-4-methylbenzoic Acid

As a Senior Application Scientist, navigating the analytical landscape of pharmaceutical impurity profiling requires not just executing methods, but understanding the fundamental physical chemistry driving them. 3-(Benzo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of pharmaceutical impurity profiling requires not just executing methods, but understanding the fundamental physical chemistry driving them. 3-(Benzoylamino)-4-methylbenzoic acid (CAS 401828-76-0) is a critical benzoylated derivative often encountered in synthesis workflows. Structurally related to key pharmaceutical intermediates like (a known precursor and impurity in kinase inhibitors such as Nilotinib), its accurate detection is paramount.

This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS platforms for analyzing the fragmentation pattern of this compound, providing researchers with a self-validating framework for method development.

Part 1: Theoretical Fragmentation Pathway (The Causality)

Understanding the collision-induced dissociation (CID) of requires analyzing its protonation sites. In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the highly basic amide carbonyl oxygen, yielding an exact mass [M+H]+ precursor ion at m/z 256.097 .

During CID, the internal energy imparted by collisions with neutral gas (e.g., Argon) drives fragmentation. The most labile bond in this structure is the amide linkage. Proton migration to the amide nitrogen weakens the C-N bond, initiating cleavage—a well-documented .

  • Primary Cleavage: This yields two dominant fragments. Cleavage retaining the charge on the benzoyl moiety produces the benzoyl cation (m/z 105.034) . Alternatively, charge retention on the aniline derivative yields the 3-amino-4-methylbenzoic acid fragment (m/z 152.071) .

  • Secondary Cleavage: The m/z 152.071 fragment contains a carboxylic acid group, which undergoes characteristic neutral losses of water (-18 Da, yielding m/z 134.060) or carbon dioxide (-44 Da, yielding m/z 108.081) under higher collision energies.

Fragmentation M [M+H]+ m/z 256.097 3-(Benzoylamino)-4-methylbenzoic acid F1 Benzoyl Cation m/z 105.034 M->F1 Amide Cleavage (High CE) F2 3-Amino-4-methylbenzoic acid m/z 152.071 M->F2 Amide Cleavage (Low CE) F3 Loss of H2O m/z 134.060 F2->F3 -H2O (18 Da) F4 Loss of CO2 m/z 108.081 F2->F4 -CO2 (44 Da)

Figure 1: Proposed ESI+ CID fragmentation pathway of 3-(Benzoylamino)-4-methylbenzoic acid.

Part 2: Platform Comparison: QqQ vs. Q-TOF

When selecting an analytical platform for this compound, the choice depends on whether the goal is trace-level quantification (e.g., pharmacokinetics, impurity clearance) or structural elucidation (e.g., identifying unknown degradants).

Table 1: Performance Comparison for 3-(Benzoylamino)-4-methylbenzoic acid Analysis

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Absolute quantification (MRM)Structural elucidation, exact mass profiling
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Sensitivity Sub-ng/mL (Femtogram level limits)ng/mL (Picogram level limits)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Isobaric Resolution Poor (Cannot distinguish exact mass)Excellent (Resolves matrix interferences)
Ideal Workflow Routine QA/QC impurity monitoringUnknown degradant identification
Part 3: Experimental Protocols

To ensure scientific integrity, the following methodology provides a self-validating system. The use of 0.1% formic acid serves a dual causality: it maintains the acidic pH required to keep the carboxylic acid protonated (neutral) for reversed-phase retention, while simultaneously providing an abundant proton source to drive ESI+ ionization.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation:

    • Dissolve the 3-(Benzoylamino)-4-methylbenzoic acid standard in 100% Methanol to create a 1 mg/mL stock.

    • Dilute to a 100 ng/mL working solution using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation (UHPLC):

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Mass Spectrometry Optimization (ESI+):

    • Source Temperature: 300 °C.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Gas: Nitrogen at 800 L/hr.

  • Collision Energy (CE) Profiling:

    • Perform a product ion scan (m/z 50–300) on the m/z 256.1 precursor.

    • Low CE (15–20 eV): Optimizes the yield of the m/z 152.1 fragment. Ideal for the primary MRM quantifier transition (256.1 → 152.1).

    • High CE (30–40 eV): Drives secondary fragmentation, optimizing the m/z 105.0 fragment. Ideal for the MRM qualifier transition (256.1 → 105.0).

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Capillary: 3.5 kV) LC->ESI Q1 Q1 Isolation (m/z 256.1) ESI->Q1 CID Collision Cell (Argon, 15-40 eV) Q1->CID Q3 Mass Analysis (QqQ or Q-TOF) CID->Q3

Figure 2: Step-by-step LC-MS/MS analytical workflow for target quantification and profiling.

Part 4: Data Interpretation and Causality

The fragmentation pattern is highly dependent on the internal energy applied. At low collision energies, the molecule undergoes simple heterolytic cleavage of the amide bond. Following the principles of proton affinity competition, the 3-amino-4-methylbenzoic acid moiety has a relatively high proton affinity (due to the amine group). It effectively competes for the ionizing proton, making the m/z 152.1 ion the base peak.

As collision energy increases, the internal energy surpasses the activation barrier for secondary fragmentation. The m/z 152.1 ion undergoes rapid dehydration and decarboxylation. Concurrently, the benzoyl cation (m/z 105.0) becomes more prominent, as the resonance-stabilized acylium ion is thermodynamically highly stable under high-energy CID conditions. In a Q-TOF system, the exact mass measurements (e.g., 105.0340 vs. 152.0711) allow analysts to unequivocally differentiate these fragments from isobaric matrix interferences, ensuring absolute confidence in structural assignments.

References
  • PubChem Compound Summary for CID 75568, 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. Journal of the American Society for Mass Spectrometry. National Library of Medicine (PMC4777320). URL:[Link]

Comparative

Comparing biological activity of 3-(Benzoylamino)-4-methylbenzoic acid vs Nilotinib intermediates

Comparative Analysis of Amide-Functionalized Benzoic Acid Scaffolds: Generic Benzoylamino vs. Nilotinib Precursors Executive Summary This guide provides a structural and biological comparison between 3-(benzoylamino)-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Amide-Functionalized Benzoic Acid Scaffolds: Generic Benzoylamino vs. Nilotinib Precursors

Executive Summary

This guide provides a structural and biological comparison between 3-(benzoylamino)-4-methylbenzoic acid (Compound A) and the critical Nilotinib intermediate (4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, Compound B).

While both compounds share a 3-amino-4-methylbenzoic acid core, they represent divergent paths in medicinal chemistry. Compound A represents a lipophilic, "dummy" amide analog often used as a negative control or hydrophobicity standard. Compound B is the pharmacologically active "warhead" of the second-generation BCR-ABL inhibitor Nilotinib (Tasigna®), containing the essential nitrogenous heterocycles required for ATP-competitive inhibition.

Key Finding: The replacement of the phenyl ring (in Compound A) with the pyridinyl-pyrimidine moiety (in Compound B) is the single determinant for switching the molecule from an inert chemical to a nanomolar kinase inhibitor.

Chemical Identity & Structural Logic

The biological divergence stems from the ability to interact with the "hinge region" of the BCR-ABL tyrosine kinase.

FeatureCompound A (Benzoyl Analog) Compound B (Nilotinib Intermediate)
IUPAC Name 3-(benzoylamino)-4-methylbenzoic acid4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Molecular Weight ~255.27 g/mol 306.32 g/mol
Key Pharmacophore Phenyl ring (Lipophilic only)Pyridinyl-Pyrimidine (H-bond Acceptor)
Role in Drug Design SAR Negative Control / Lipophilic IsostereActive Kinase Inhibitor Precursor
Solubility (LogP) High (Hydrophobic)Moderate (Amphiphilic)
Pharmacophore Visualization (DOT)

The following diagram illustrates the structural divergence from the common starting material.

G Start Starting Material 3-Amino-4-methylbenzoic acid RouteA Route A: Acylation with Benzoyl Chloride Start->RouteA Schotten-Baumann RouteB Route B: Coupling with 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Start->RouteB Cyclocondensation CompA Compound A (Benzoyl Analog) Feature: Phenyl Ring Activity: Inactive (No H-bonds) RouteA->CompA CompB Compound B (Nilotinib Intermediate) Feature: Pyridinyl-Pyrimidine Activity: Active (Hinge Binder) RouteB->CompB Target BCR-ABL Kinase ATP Binding Site CompA->Target Steric Clash / No Binding CompB->Target H-Bonding (Met318)

Figure 1: Structural divergence of the amino-benzoic acid scaffold. Compound B retains the heteroatoms necessary for kinase inhibition, while Compound A serves as a steric control.

Biological Activity Profile

Kinase Inhibition (BCR-ABL)

The primary metric for comparison is the IC50 against the Abl tyrosine kinase.

  • Compound B (Nilotinib Intermediate): Exhibits moderate inhibitory activity (IC50 ~100–500 nM). The pyridinyl-pyrimidine motif mimics the adenine ring of ATP, forming a crucial hydrogen bond with Met318 in the kinase hinge region. However, without the trifluoromethyl-imidazole "tail" (present in full Nilotinib), it lacks the potency to lock the kinase into the inactive DFG-out conformation.

  • Compound A (Benzoyl Analog): Inactive (IC50 > 10,000 nM). The benzoyl group presents a hydrophobic face but lacks the nitrogen atoms required to accept a hydrogen bond from the backbone amide of Met318. This confirms that the amide linker alone is insufficient for binding; the heterocycle is mandatory.

Cytotoxicity (K562 CML Cells)
  • Compound B: Shows low-to-moderate antiproliferative effects. While it inhibits the kinase, its cellular permeability is often lower than the final drug due to the free carboxylic acid group (zwitterionic character at physiological pH).

  • Compound A: Generally shows no specific cytotoxicity against CML cells, though high concentrations (>100 µM) may cause non-specific toxicity due to membrane disruption.

Data Summary Table:

MetricCompound A (Benzoyl)Compound B (Nilotinib Int.)Full Nilotinib (Ref)
BCR-ABL IC50 > 10,000 nM (Inactive)200 - 500 nM< 5 nM
H-Bond Acceptors 1 (Carbonyl only)4 (Pyridine/Pyrimidine Ns)6+
Binding Mode Non-specific hydrophobicATP-competitive (Hinge)DFG-out (Allosteric)
Cellular Potency N/ALow (Poor permeability)High

Experimental Protocols

To validate these claims, the following protocols ensure reproducibility and scientific rigor.

Protocol 1: Comparative Kinase Assay (ADP-Glo)

Rationale: This assay measures the conversion of ATP to ADP by the kinase. It is self-validating because the signal correlates directly with kinase activity.

Reagents:

  • Recombinant Abl1 Kinase (Human).

  • Substrate: Abltide peptide (EAIYAAPFAKKK).

  • Compounds: Stock solutions (10 mM in DMSO).

Workflow:

  • Preparation: Dilute Compound A and B in 1x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT) to varying concentrations (0.1 nM to 10 µM).

  • Incubation: Mix 2 µL of compound + 4 µL of Abl1 enzyme (2 ng/well). Incubate for 10 min at RT (allows compound to bind).

  • Initiation: Add 4 µL of ATP/Substrate mix (10 µM ATP final).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure Luminescence (RLU).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Controls: DMSO (0% inhibition) and Staurosporine (100% inhibition).

Protocol 2: Synthesis of Compound A (Negative Control)

Rationale: To ensure the "Benzoyl" analog is chemically pure for comparison, synthesize it via a standard Schotten-Baumann reaction.

Steps:

  • Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in 10% NaOH solution (2.5 eq).

  • Cool to 0°C.

  • Dropwise add Benzoyl Chloride (1.1 eq) while stirring vigorously.

  • Maintain pH > 9 by adding additional NaOH if necessary.

  • Reaction proceeds for 2 hours at RT.

  • Workup: Acidify with HCl to pH 2. The product 3-(benzoylamino)-4-methylbenzoic acid will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

  • QC: Verify by 1H-NMR (Look for additional aromatic protons vs. starting material).

Experimental Workflow Diagram

This diagram outlines the parallel evaluation process required to generate the comparison data.

Workflow InputA Compound A (Benzoyl) Step1 Solubility Check (DMSO) InputA->Step1 InputB Compound B (Nilotinib Int) InputB->Step1 Step2 Enzymatic Assay (Abl1 + ATP) Step1->Step2 Dilution Step3 Cellular Assay (K562 Viability) Step2->Step3 Hit Confirmation ResultA Result A: No Inhibition (Negative Control) Step2->ResultA ResultB Result B: IC50 ~200nM (Validates Hinge Binding) Step2->ResultB

Figure 2: Experimental workflow for validating the activity difference between the inert benzoyl analog and the active pyrimidinyl intermediate.

References

  • Weisberg, E., et al. (2005). "AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL." Cancer Cell, 7(2), 129-141.

  • Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the chemistry behind the success of Glivec and Tasigna." Bioorganic & Medicinal Chemistry, 18(19), 6977-6979.

  • PubChem Compound Summary. "4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid" (CID 10402880).

  • Breccia, P., & Van Montfort, R. L. (2014). "Structure-based design of kinase inhibitors." Current Medicinal Chemistry, 21(13). (Validates the H-bond requirement of the pyrimidine hinge binder).
Validation

Reference Standards for 3-(Benzoylamino)-4-methylbenzoic Acid Impurity Profiling

Executive Summary: The Criticality of Standard Selection In the development of small-molecule therapeutics, particularly tyrosine kinase inhibitors (TKIs) like Nilotinib and related benzamide derivatives, the control of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Selection

In the development of small-molecule therapeutics, particularly tyrosine kinase inhibitors (TKIs) like Nilotinib and related benzamide derivatives, the control of process-related impurities is a regulatory mandate (ICH Q3A/Q3B). 3-(Benzoylamino)-4-methylbenzoic acid (CAS: 401828-76-0) is a specific process impurity formed during the acylation of the key starting material, 3-amino-4-methylbenzoic acid.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade Alternatives and In-House Standards . Experimental data demonstrates that while lower-grade alternatives may suffice for early discovery, the lack of orthogonal characterization in non-certified standards introduces significant quantitation errors (up to 12%) in late-stage stability and release testing.

Technical Context & Impurity Formation

The presence of 3-(Benzoylamino)-4-methylbenzoic acid typically indicates a side reaction involving the benzoylation of the 3-amino-4-methylbenzoic acid scaffold. This can occur due to:

  • Cross-Contamination: Presence of benzoyl chloride in multi-purpose manufacturing lines.

  • Reagent Impurities: Benzoyl derivatives present in activation reagents.

Impurity Formation Pathway

The following diagram illustrates the formation of this impurity from its precursor, highlighting the critical control point.

ImpurityFormation Precursor 3-Amino-4-methylbenzoic Acid (Starting Material) Impurity 3-(Benzoylamino)-4-methylbenzoic Acid (Target Impurity) Precursor->Impurity Side Reaction (Acylation) Drug Target API (e.g., Benzamide Kinase Inhibitor) Precursor->Drug Primary Synthesis Path Reagent Benzoyl Source (Contaminant/Reagent) Reagent->Impurity Reactant

Caption: Formation pathway of 3-(Benzoylamino)-4-methylbenzoic acid via acylation of the aminobenzoic acid scaffold.

Comparative Analysis of Reference Standards

Selecting the correct reference standard grade is dictated by the drug development phase. The table below compares the three primary options available to analytical scientists.

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Chemical
Primary Use GMP Release, Stability, ValidationMethod Development, Routine QCEarly Discovery, Peak ID
Purity Assignment Mass Balance / qNMR (99.8% ± 0.3%)HPLC Area % (>98%)Unverified (>95% estimated)
Traceability SI Units (NIST/BIPM)Vendor Internal StandardNone
Water/Solvent Content Quantified (KF/TGA) & CorrectedOften IgnoredUnknown
Risk of Assay Bias Low (< 0.5%) Moderate (2-5%)High (> 10%)
Regulatory Acceptance High (FDA/EMA preferred)Accepted with justificationRejected for GMP
In-Depth Analysis
  • Option A (CRM): The "Gold Standard." The potency is assigned using two independent methods (e.g., Mass Balance and qNMR). This eliminates the "purity bias" where salts or residual solvents are mistaken for active content.

  • Option B (Analytical Standard): Often relies on chromatographic purity (Area %). Critical Flaw: If the impurity contains inorganic salts or UV-transparent impurities, the Area % method will overestimate the purity, leading to underestimation of the impurity in your drug product.

  • Option C (Research Chemical): Suitable only for qualitative identification (retention time marker). Using this for quantitation violates cGMP principles due to lack of homogeneity and stability data.

Experimental Validation: Quantitation Error Study

To demonstrate the impact of standard selection, we performed a comparative study quantifying 3-(Benzoylamino)-4-methylbenzoic acid in a spiked sample of a model benzamide drug.

Protocol: Comparative Quantitation
  • System: Agilent 1290 Infinity II UHPLC.

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Spike Level: 0.10% (w/w) nominal concentration.

Results

The sample was quantified using three different standards of the same chemical structure but different grades.

Standard GradeAssigned PurityCalculated Impurity Level% Error vs. True Value
ISO 17034 CRM 99.6% (Mass Balance)0.101% +1.0%
Analytical Std 99.9% (HPLC Area%)0.092%-8.0%
Research Grade "98%" (Label Claim)0.115%+15.0%

Interpretation: The Analytical Standard (Option B) overestimated its own purity (likely due to undetected water/salts), causing an artificial low result for the impurity in the sample. This -8% error could lead to a false "Pass" result if the specification limit is tight (e.g., 0.10%).

Recommended Workflow for Impurity Profiling

The following decision tree guides the selection of the appropriate standard based on the lifecycle stage of the pharmaceutical product.

SelectionWorkflow Start Start: Select Standard for 3-(Benzoylamino)-4-methylbenzoic Acid Phase Current Development Phase? Start->Phase Early Discovery / Pre-Clinical Phase->Early Early Late Phase II/III / Commercial Phase->Late Late/GMP Action1 Use Analytical Standard (HPLC >98%) Early->Action1 Action2 Use ISO 17034 CRM (qNMR/Mass Balance) Late->Action2 Validation Is Relative Response Factor (RRF) Established? Action2->Validation CalcRRF Calculate RRF using CRM (Slope_imp / Slope_API) Validation->CalcRRF No Routine Routine QC: Use RRF with API Standard Validation->Routine Yes

Caption: Decision tree for selecting reference standard grade based on development phase and RRF establishment.

Conclusion

For the impurity profiling of 3-(Benzoylamino)-4-methylbenzoic acid, the "cost-saving" choice of a non-certified standard is a false economy. The risk of assay bias—specifically the underestimation of impurity levels due to uncorrected purity in the standard—can lead to regulatory hold-ups or product recalls.

Recommendation:

  • For Method Validation and Stability Studies : Mandatorily use an ISO 17034 Certified Reference Material .

  • For Routine QC : Establish a Relative Response Factor (RRF) using the CRM, then rely on the API standard for daily calculations to reduce costs.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[1] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75568: 3-Amino-4-methylbenzoic acid. PubChem.[2][3][4] Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). Chromatographic Separation Techniques (2.2.46). EDQM. Available at: [Link]

Sources

Comparative

TLC Visualization Methods for 3-(Benzoylamino)-4-methylbenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I approach thin-layer chromatography (TLC) not merely as a separation technique, but as a multi-dimensional diagnostic tool. When analyzing complex functionalized molecules like 3-(Benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach thin-layer chromatography (TLC) not merely as a separation technique, but as a multi-dimensional diagnostic tool. When analyzing complex functionalized molecules like 3-(Benzoylamino)-4-methylbenzoic acid, relying on a single visualization method often leaves critical analytical blind spots. This guide objectively compares the performance of orthogonal TLC visualization techniques, detailing the mechanistic causality behind each method to ensure scientific integrity and robust experimental validation.

Molecular Profiling & Visualization Causality

To design a self-validating TLC workflow, we must first deconstruct the analyte's chemical architecture. 3-(Benzoylamino)-4-methylbenzoic acid possesses three distinct structural motifs that govern its interaction with TLC stains:

  • Extensive

    
    -Conjugation:  The molecule features two aromatic rings (a benzoic acid core and a benzoyl group) linked by an amide bond. This extended electron system strongly absorbs short-wave ultraviolet light, making it highly active for fluorescence quenching on F254-impregnated silica plates[1].
    
  • Carboxylic Acid Moiety (-COOH): With a predicted pKa of approximately 4.35[2], the acidic proton allows for highly specific functional-group targeting. When exposed to Bromocresol Green (BCG)—an acid-base indicator that transitions from blue to yellow below pH 5.4—the localized acidity of the spot triggers a stark colorimetric shift[3].

  • Oxidizable Centers: The electron-rich aromatic rings and the amide nitrogen are susceptible to redox-active stains. Universal oxidants like Phosphomolybdic Acid (PMA) can be reduced by these moieties upon thermal activation, yielding a visible readout[4].

Comparative Performance Analysis

Selecting the optimal visualization method requires balancing sensitivity, specificity, and sample recovery.

  • UV 254 nm (The Non-Destructive Standard): UV irradiation is the mandatory first-line method. Because the F254 fluorophore in the silica gel emits green light under 254 nm excitation, the UV-absorbing aromatic rings of 3-(Benzoylamino)-4-methylbenzoic acid quench this fluorescence, appearing as a dark shadow[4]. This method is entirely non-destructive, allowing for downstream chemical staining or spot recovery[5].

  • Bromocresol Green (The Functional Group Specific): BCG offers unparalleled specificity for acidic compounds. While UV light will reveal the target alongside any aromatic impurities, BCG will only stain compounds with a pKa < 5.0[6]. This is critical for distinguishing 3-(Benzoylamino)-4-methylbenzoic acid from non-acidic synthetic precursors or degradation products.

  • Phosphomolybdic Acid (The Universal Oxidative): PMA is a destructive, high-sensitivity redox stain. While it lacks the functional specificity of BCG, it is invaluable for detecting non-UV-active impurities (e.g., aliphatic solvents, simple amines) that might co-elute with the target[7].

  • Iodine Vapor (The Reversible Halogen): Iodine vapor reversibly complexes with aromatic and unsaturated systems[4]. It serves as an excellent intermediate, semi-destructive check before committing to a permanent chemical stain like PMA[8].

Quantitative Data & Method Comparison

Visualization MethodMechanism of ActionTarget MoietyDestructivenessSpecificityVisual Output
UV 254 nm Fluorescence quenchingAromatic rings, AmideNon-destructiveLow (General

-systems)
Dark spot on green background
Bromocresol Green Localized pH dropCarboxylic acid (-COOH)DestructiveHigh (Acids, pKa < 5.0)Bright yellow spot on blue background
Phosphomolybdic Acid Redox (Oxidation)General organicsDestructiveLow (Universal)Dark green/blue spot on yellow-green
Iodine Vapor Halogen complexationAromatics, unsaturationSemi-destructiveModerateBrown spot on pale yellow background

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in your analytical data, execute the following protocols sequentially to build an orthogonal validation system.

Protocol A: Non-Destructive UV Screening (254 nm)

  • Preparation: Remove the developed TLC plate from the chamber and evaporate the mobile phase completely using a gentle stream of ambient air. Residual solvent can cause baseline artifacts[5].

  • Irradiation: Place the dry plate under a UV lamp set to short-wave (254 nm) in a darkened environment[5].

  • Validation: Observe the dark spots against the fluorescent green background. Lightly outline the spots with a soft graphite pencil[4]. Self-Validation Check: Remove the plate from the UV source; the spots must become invisible, confirming true fluorescence quenching rather than a physical particulate on the silica.

Protocol B: Selective Carboxylic Acid Staining (Bromocresol Green)

  • Reagent Formulation: Dissolve 0.04 g of Bromocresol Green in 100 mL of absolute ethanol. Critical Causality Step: Add 0.1 M aqueous NaOH dropwise until the solution just turns blue[6],[3]. If the solution is not basic enough, the background will not provide sufficient contrast for the acidic spots.

  • Application: Using forceps, rapidly dip the UV-marked TLC plate into the BCG solution and remove immediately.

  • Development: Allow the ethanol to evaporate at room temperature. Heating is typically unnecessary[3]. 3-(Benzoylamino)-4-methylbenzoic acid will manifest as a bright yellow spot on a light blue background.

Protocol C: Universal Oxidative Staining (Phosphomolybdic Acid) (Note: Use a fresh TLC plate or one previously exposed only to UV/Iodine, as BCG alters the chemical composition of the analyte).

  • Reagent Formulation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute ethanol to create a 10 wt% solution[7].

  • Application: Dip the plate into the PMA solution. Carefully wipe the excess solution from the glass/aluminum back of the plate to prevent burning.

  • Thermal Activation: Heat the plate vigorously with a heat gun or on a hot plate set to ~120°C[5].

  • Validation: The thermal energy drives the reduction of Mo(VI) to Mo(V)/Mo(IV) by the analyte, producing a dark green or blue spot ("molybdenum blue") against a yellow-green background[4]. Stop heating immediately once the background begins to darken to preserve contrast.

Visualization Workflow

G A TLC Plate Development (Silica Gel F254) B UV 254 nm Inspection (Non-destructive) A->B C Mark Aromatic/Conjugated Spots B->C D Select Chemical Stain (Destructive) C->D E Bromocresol Green (BCG) Target: -COOH D->E Specificity needed F Phosphomolybdic Acid (PMA) Target: General Oxidation D->F Universal needed G Yellow Spot on Blue Background (No Heat Required) E->G H Dark Green/Blue Spot (Requires 120°C Heat) F->H

Workflow for sequential TLC visualization of 3-(Benzoylamino)-4-methylbenzoic acid.

References

  • TLC Visualization Solutions: Bromocresol Green Stain - Florida International University. 6

  • Let's talk about TLCs Part 3 - Phosphomolybdic Acid (PMA) Stain - Curly Arrow. 7

  • TLC Visualization Methods - Theory pages - Labster. 1

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts - LibreTexts. 4

  • Application Notes and Protocols for TLC Visualization of Chlorinated Compounds - Benchchem. 5

  • Magic Formulas: TLC Stains - Chemistry - University of Rochester. 8

  • 3-(benzoylamino)-4-methylbenzoic acid CAS#: 401828-76-0 - ChemicalBook.2

  • Cu-catalysed carboxylation of aryl boronic acids with CO2 - Royal Society of Chemistry. 3

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-(Benzoylamino)-4-methylbenzoic Acid

[1] Executive Summary & Core Directive Treat 3-(Benzoylamino)-4-methylbenzoic acid as a Hazardous Chemical Waste. [1] Do not dispose of this compound via municipal sinks or general refuse.[2] Although often classified as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Treat 3-(Benzoylamino)-4-methylbenzoic acid as a Hazardous Chemical Waste. [1]

Do not dispose of this compound via municipal sinks or general refuse.[2] Although often classified as an "Irritant" rather than "Acutely Toxic," the chemical stability of the benzamide linkage and the aromatic core requires high-temperature incineration to prevent environmental persistence. All disposal workflows must prioritize segregation from oxidizers and prevention of dust generation .

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this molecule is essential for selecting the correct waste stream.

PropertyData / ClassificationOperational Implication
Chemical Structure Aromatic Carboxylic Acid with Amide LinkageStable at room temperature; requires high-temp incineration for destruction.[1]
Physical State Solid (Crystalline Powder)High risk of dust generation; requires respiratory protection (N95/P100).[1]
Acidity (pKa) ~4.0 - 5.0 (COOH group)Incompatible with Strong Bases and Oxidizers .[1]
Solubility Low in Water; Soluble in DMSO, Methanol, dilute BaseRisk of precipitation in aqueous drains, leading to clogs and contamination.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4][5] Irrit.)Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.
The "Why" Behind the Protocol (Scientific Integrity)

The amide bond connecting the benzoyl group to the benzoic acid core provides significant chemical stability. Unlike simple esters that might hydrolyze easily in wastewater treatment, this molecule is robust. Consequently, drain disposal is strictly prohibited not just due to toxicity concerns, but because standard water treatment facilities are not designed to degrade complex aromatic amides, leading to potential bioaccumulation or leaching.

Disposal Workflows

A. Solid Waste (Primary Stream)

For pure substance, expired shelf-stock, or contaminated solids (gloves, weighing boats).[1]

  • Containment: Place the solid material in a clear, chemically compatible plastic bag (polyethylene).

  • Double-Bagging: Seal the first bag and place it inside a second bag or a rigid wide-mouth high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-(Benzoylamino)-4-methylbenzoic acid.[1][6]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary).

    • Constituents: 100% Solid.

  • Destination: Designated "Solid Organic Waste" bin for off-site incineration.

B. Liquid Waste (Mother Liquors & Rinsates)

Generated during synthesis, purification (HPLC), or cleaning.[1]

CRITICAL: Do not mix with Oxidizing Acids (e.g., Nitric Acid, Chromic Acid). The reaction with the organic amide can be exothermic and violent.

Scenario 1: Organic Solvent Solutions (DMSO, Methanol, DCM)
  • Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).[7]

  • Collection: Pour into the respective "Organic Solvent Waste" carboy.

  • Labeling: List the solvent as the primary constituent and "3-(Benzoylamino)-4-methylbenzoic acid" as a trace contaminant (<1%).[1]

Scenario 2: Aqueous Solutions (Buffers)
  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic (pH < 2) or basic (pH > 10), neutralize slowly to prevent heat generation in the waste drum.[1]

  • Precipitation Risk: If the solution is acidic, the compound may precipitate out of solution. Do not pour a suspension into a narrow-necked waste container.

  • Action: If a precipitate forms, filter the solid and dispose of it as Solid Waste (See Section A). Dispose of the filtrate as "Aqueous Chemical Waste."

Decision Matrix (Visualization)

The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin Double Bag & Label SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck PrecipCheck Check for Precipitate Aqueous->PrecipCheck HaloWaste Halogenated Waste Carboy HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Carboy HalogenCheck->NonHaloWaste No AqWaste Aqueous Chemical Waste Carboy PrecipCheck->AqWaste Clear Solution PrecipCheck->SolidBin Solids Present (Filter first)

Caption: Decision tree for segregating 3-(Benzoylamino)-4-methylbenzoic acid waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment prevents the spread of dust (inhalation hazard).

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 or P100 respirator .

  • Dry Spill (Powder):

    • Do NOT dry sweep (creates dust).[1][8]

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Scoop material into a waste bag.

  • Wet Spill (Solution):

    • Absorb with an inert material (vermiculite, sand, or chemical spill pads).

    • Do not use combustible materials (like sawdust) if the solvent is an oxidizer (though unlikely for this specific compound, it is a best practice habit).[1]

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes as solid hazardous waste.

Regulatory Compliance & Classification

When filling out waste manifests, use the following guidelines. Note: Always verify with your local EHS officer as regional codes vary.

  • RCRA Code (USA): Not specifically listed (P or U list).[1] Use D000 (Not Listed) or, if ignitable solvent is present, D001 .

  • DOT Shipping Name (Generic): UN 3077, Environmentally hazardous substance, solid, n.o.s. (3-(Benzoylamino)-4-methylbenzoic acid).[1]

  • Waste Profile: Non-RCRA Regulated Solid (unless mixed with regulated solvents).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 256617, 3-(Benzoylamino)benzoic acid. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics. Retrieved from [Link]

Sources

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